Thalidomide-Propargyne-PEG2-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O8/c24-17-6-5-16(19(27)22-17)23-20(28)14-4-3-13(12-15(14)21(23)29)2-1-8-30-10-11-31-9-7-18(25)26/h3-4,12,16H,5-11H2,(H,25,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYSRQJBNPAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-Propargyne-PEG2-COOH: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-Propargyne-PEG2-COOH is a synthetic heterobifunctional molecule that has emerged as a critical tool in the field of targeted protein degradation (TPD). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis, purification, and use in key cellular assays are presented to facilitate its practical application in research and drug development.
Introduction
Targeted protein degradation utilizing PROTAC technology has revolutionized the landscape of modern pharmacology. PROTACs are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This compound serves as a versatile building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. Its structure incorporates the thalidomide (B1683933) moiety for CRBN engagement, a flexible and hydrophilic polyethylene (B3416737) glycol (PEG2) linker, and a terminal propargyne group, which provides a reactive handle for facile conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The terminal carboxylic acid offers an additional point for chemical modification.
Chemical Structure and Properties
The chemical structure of this compound is comprised of three distinct functional units: the thalidomide headgroup, a PEGylated linker, and a terminal propargyne with a carboxylic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀N₂O₈ | [1] |
| Molecular Weight | 428.39 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [2] |
| Solubility | DMSO: 125 mg/mL (291.79 mM; requires sonication) | [3] |
| Storage | Store at -20°C, sealed and away from moisture. | [2] |
Table 2: Physicochemical Properties of the Parent Compound, Thalidomide
| Property | Value | Source |
| Melting Point | 269-271 °C | [4] |
| pKa (predicted) | 10.70 ± 0.40 | [4] |
Note: The addition of the Propargyne-PEG2-COOH linker is expected to alter the physicochemical properties of the thalidomide core, likely resulting in a lower melting point and a different pKa value.
Mechanism of Action in PROTACs: The Cereblon Signaling Pathway
The thalidomide moiety of this compound is a potent binder of Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). In the context of a PROTAC, the binding of the thalidomide headgroup to CRBN effectively hijacks this E3 ligase. Simultaneously, the other end of the PROTAC, conjugated to a ligand for a protein of interest (POI), brings the POI into close proximity with the CRL4^CRBN^ complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Key downstream substrates of the native CRBN complex that are also affected by thalidomide and its analogs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is central to the immunomodulatory effects of thalidomide.
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the functionalization of thalidomide followed by the attachment of the propargyne-PEG2-COOH linker. The following is a representative protocol based on established synthetic routes for similar molecules.[5][6][7]
Materials:
-
4-Hydroxythalidomide
-
tert-Butyl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Williamson Ether Synthesis:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 70°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM several times to ensure complete removal of TFA.
-
The resulting solid is the final product, this compound.
-
-
Purification and Characterization:
-
The final product can be further purified by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound allows for its efficient conjugation to an azide-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, t-butanol/water)
Protocol:
-
Dissolve this compound (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in the chosen solvent.
-
Add CuSO₄ (0.1 eq) and THPTA (0.5 eq).
-
Add freshly prepared sodium ascorbate (1.0 eq) to initiate the reaction.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule using preparative HPLC.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Its well-defined structure, with distinct functional moieties, allows for the straightforward and efficient generation of novel protein degraders. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and biological evaluation of PROTACs derived from this important building block, thereby facilitating further advancements in the exciting field of targeted protein degradation.
References
- 1. apexbt.com [apexbt.com]
- 2. Thalidomide-NH-PEG2-COOH, 2412056-45-0 | BroadPharm [broadpharm.com]
- 3. labsolu.ca [labsolu.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
The Strategic Application of Thalidomide-Propargyne-PEG2-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address disease-causing proteins previously deemed "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic protein disposal machinery to eliminate specific proteins of interest. A crucial element in the rational design of many potent PROTACs is the effective recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives have been extensively validated as high-affinity ligands for the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth overview of Thalidomide-Propargyne-PEG2-COOH , a versatile building block designed for the efficient synthesis of CRBN-recruiting PROTACs.
This compound is a pre-functionalized chemical entity that incorporates three key features: a thalidomide moiety for CRBN engagement, a short polyethylene (B3416737) glycol (PEG2) spacer, and a dual-functionalized terminus featuring both a propargyne group for "click" chemistry and a carboxylic acid for traditional amide bond formation. This strategic design offers researchers significant flexibility in the synthesis of novel protein degraders.
Core Concepts: The PROTAC Mechanism and the Role of this compound
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
This compound serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide head specifically and potently binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] The propargyne and carboxylic acid functionalities on the opposite end of the molecule act as chemical handles for conjugation to a ligand that binds the protein of interest.
Caption: Mechanism of action of a PROTAC synthesized using a thalidomide-based linker.
Quantitative Data: Binding Affinity of the Thalidomide Moiety to Cereblon
While specific binding affinity data for the complete this compound molecule has not been extensively reported in peer-reviewed literature, the affinity of the core thalidomide structure for CRBN is well-characterized. This data provides a strong indication of the expected binding performance when this linker is incorporated into a PROTAC.
| Compound | Binding Assay | IC50 (nM) | Ki (nM) | Reference |
| Thalidomide (racemic) | TR-FRET | 22.4 | 10.6 | [2] |
| (S)-Thalidomide | TR-FRET | 11.0 | - | [2] |
| (R)-Thalidomide | TR-FRET | 200.4 | - | [2] |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | [2] |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | [2] |
Note: IC50 and Ki values are dependent on the specific assay conditions. The data presented are for comparative purposes.
Experimental Protocols
The dual functionality of this compound allows for two primary conjugation strategies.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" approach is highly efficient and proceeds under mild conditions, making it ideal for late-stage functionalization. It requires a ligand for the protein of interest that has been pre-functionalized with an azide (B81097) group.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or a mixture of t-BuOH/H₂O
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized POI ligand in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine equimolar amounts of the this compound and the azide-functionalized POI ligand.
-
Add the solvent (e.g., DMSO) to achieve a final reaction concentration of approximately 5-10 mM.
-
Add the THPTA solution to a final concentration of ~1.25 mM.
-
Add the CuSO₄ solution to a final concentration of ~0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.
-
-
Incubation and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Purification:
-
Once the reaction is complete, quench by adding a small amount of EDTA to chelate the copper.
-
Purify the resulting PROTAC molecule using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Caption: Experimental workflow for PROTAC synthesis via CuAAC.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This is the standard method to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
The synthesized PROTAC
-
DMSO (for stock solution)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments (typically ≤ 0.1%).
-
Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation achieved).
-
Caption: Experimental workflow for quantifying PROTAC-induced protein degradation.
Conclusion
This compound is a highly versatile and valuable tool for researchers engaged in the discovery and development of novel PROTACs. Its pre-functionalized nature, incorporating a potent CRBN ligand and flexible conjugation handles, streamlines the synthetic process. The provided protocols for synthesis via click chemistry and for the evaluation of protein degradation offer a robust framework for its application. While quantitative data for PROTACs constructed with this specific linker is not yet widely available, the established high affinity of the thalidomide moiety for CRBN strongly supports its utility in creating potent and effective protein degraders. This guide serves as a comprehensive resource to facilitate the successful incorporation of this compound into innovative targeted protein degradation research programs.
References
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-Propargyne-PEG2-COOH in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.[2] They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS), the natural machinery for protein disposal.[3]
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target protein of interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[4]
The fundamental mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex .[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to repeat the cycle, acting catalytically.[5][6]
Deconstructing Thalidomide-Propargyne-PEG2-COOH
This compound is a modular E3 ligase ligand-linker conjugate designed for the facile synthesis of PROTACs.[7] Each component plays a critical role in the final PROTAC's function.
Thalidomide (B1683933): The Cereblon (CRBN) E3 Ligase Ligand
The thalidomide moiety is a well-established and widely used ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[][9] CRBN acts as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, bind to a specific hydrophobic pocket in CRBN.[10] This binding event alters CRBN's substrate specificity, enabling it to ubiquitinate proteins it would not normally target.[3] In a PROTAC, the thalidomide component anchors the CRL4-CRBN complex, bringing its enzymatic machinery into close proximity with the target protein bound by the warhead.[5]
PEG2 Linker: The Flexible Spacer
The linker is a critical determinant of a PROTAC's success, influencing solubility, permeability, and the stability of the ternary complex.[11] This molecule incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker with two repeating ethylene (B1197577) glycol units. PEG linkers offer several advantages:
-
Enhanced Solubility : PROTACs are often large, complex molecules with poor water solubility. The hydrophilic nature of PEG linkers can significantly improve the overall solubility of the PROTAC, which is crucial for its biological activity.[12]
-
Flexibility : PEG linkers provide rotational freedom, allowing the PROTAC to adopt multiple conformations. This flexibility helps in achieving the optimal orientation of the POI and E3 ligase for efficient ternary complex formation and subsequent ubiquitination.[4][13]
-
Improved Permeability : While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG can allow the PROTAC to fold and shield its polar surface area, creating a more compact structure that can better traverse the lipophilic cell membrane.[13]
Propargyne and Carboxylic Acid (COOH): The Conjugation Handles
This building block provides two key functional groups for synthesizing the final PROTAC:
-
Carboxylic Acid (COOH) : This group is a versatile chemical handle. It can be readily activated to form a stable amide bond with an amine-containing functional group on a warhead ligand.[14] This is a common and robust method for completing the PROTAC synthesis.
-
Propargyne (an alkyne group) : The terminal alkyne group is a powerful tool for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[15] This allows for the highly efficient and specific conjugation to a warhead that has been functionalized with an azide (B81097) group. The resulting triazole ring is planar and rigid, which can influence the final conformation of the PROTAC.[11] The presence of this group offers an alternative and orthogonal conjugation strategy.
Mechanism of Action: A Step-by-Step Pathway
A PROTAC synthesized using this compound operates through a catalytic cycle to induce protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. cellgs.com [cellgs.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. chempep.com [chempep.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
The Role of the Propargyne Group in Thalidomide-Propargyne-PEG2-COOH: A Technical Guide for PROTAC Development
This guide provides an in-depth analysis of the molecule Thalidomide-Propargyne-PEG2-COOH, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug development. The focus is a detailed examination of the propargyne group's function, supported by quantitative data, experimental protocols, and visualizations of the relevant biochemical and experimental pathways.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a target protein.
A PROTAC molecule is comprised of three essential components:
-
A ligand that binds to a specific Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
The molecule of interest, This compound , is a versatile E3 ligase ligand-linker conjugate. The thalidomide (B1683933) moiety serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design. This guide will elucidate the critical function of the propargyne group within this construct.
The Propargyne Group: A Chemical Handle for Modular PROTAC Synthesis
The primary role of the propargyne group (a terminal alkyne) in this compound is to serve as a highly efficient and versatile chemical handle for "click chemistry". This class of reactions is renowned for its reliability, high yields, and biocompatibility, making it exceptionally well-suited for the complex, multi-step synthesis required for PROTAC development.
Specifically, the propargyne group enables the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is the cornerstone of many modular PROTAC synthesis strategies. In this process, the terminal alkyne of the thalidomide-linker building block is covalently joined with an azide-functionalized ligand for the target protein. The reaction results in the formation of a highly stable triazole ring, which becomes an integral part of the final PROTAC's linker.
The advantages of using the propargyne group for CuAAC in PROTAC synthesis include:
-
High Efficiency and Yield: The reaction proceeds rapidly and with high conversion rates under mild conditions.
-
Modularity and Versatility: It allows for a "plug-and-play" approach. A single E3 ligase-linker core, like this compound, can be rapidly combined with a diverse library of azide-modified POI ligands.
-
Orthogonality: The azide (B81097) and alkyne groups are inert to most other functional groups found in complex biomolecules, preventing unwanted side reactions.
-
Rapid Library Synthesis: This modularity is ideal for generating libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficiency.
The diagram below illustrates the central role of the propargyne group in assembling the final PROTAC molecule.
The Pivotal Role of the PEG2 Linker in Thalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Among the various E3 ligases recruited for targeted protein degradation, Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, has been extensively utilized, often through the use of thalidomide (B1683933) and its analogs. The linker, far from being a passive spacer, plays a critical role in the efficacy of these thalidomide-based PROTACs. This technical guide provides an in-depth exploration of the function of the polyethylene (B3416737) glycol (PEG) linker, with a particular focus on the commonly employed PEG2 linker, in the context of thalidomide-based PROTACs.
The Multifaceted Function of the PEG2 Linker
The PEG2 linker, consisting of two ethylene (B1197577) glycol units, is a popular choice in PROTAC design due to its favorable physicochemical properties and synthetic tractability. Its function extends beyond simply connecting the target-binding and E3 ligase-binding moieties, profoundly influencing the overall performance of the PROTAC.
1. Modulating Physicochemical Properties: One of the primary roles of the PEG linker is to enhance the aqueous solubility of the PROTAC molecule.[1][2] PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor solubility and bioavailability. The hydrophilic nature of the PEG linker can mitigate these issues, improving the drug-like properties of the PROTAC.
2. Impacting Ternary Complex Formation: The length and flexibility of the linker are critical determinants of the stability and geometry of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4] A linker that is too short may introduce steric hindrance, preventing the productive formation of the ternary complex. Conversely, a linker that is too long may lead to an entropically unfavorable complex with reduced stability. The PEG2 linker often provides an optimal length and degree of flexibility to facilitate the necessary protein-protein interactions for efficient ubiquitination.
3. Influencing Cell Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is crucial for its activity. The physicochemical properties imparted by the PEG linker, such as its polarity and conformational flexibility, can influence cell permeability. While PEG linkers are generally hydrophilic, their flexibility can allow the PROTAC to adopt conformations that shield polar groups, facilitating membrane traversal.
4. Determining Degradation Efficacy: Ultimately, the function of the PEG2 linker is reflected in the degradation efficacy of the PROTAC, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC, and even subtle changes in linker length can significantly impact degradation potency.
Quantitative Analysis of Linker Impact on PROTAC Efficacy
The following table summarizes quantitative data from studies on thalidomide-based PROTACs, illustrating the impact of PEG linker length on their degradation efficacy against various targets. While a direct comparison of a PEG2 linker across all targets is not available in a single study, the compiled data provides valuable insights into the structure-activity relationship of PEG linkers in this context.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker (PEG Units) | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 Degrader | BRD4 | Thalidomide | 0 (No PEG) | H661 | < 500 | > 90 |
| BRD4 Degrader | BRD4 | Thalidomide | 1 | H661 | > 5000 | ~50 |
| BRD4 Degrader | BRD4 | Thalidomide | 2 | H661 | > 5000 | ~60 |
| BTK Degrader (RC-2) | BTK | Thalidomide | PEG-based | Mino | - | - |
| BTK Degrader (IR-2) | BTK | Thalidomide | PEG-based | Mino | - | - |
| CDK6 Degrader | CDK6 | Pomalidomide | PEG3 | MM.1S | 1.8 | >90 |
Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the design and evaluation of effective PROTACs. The following sections provide protocols for key experiments cited in the study of thalidomide-based PROTACs.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.[5]
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and scrape the cells. Collect the lysate in a microcentrifuge tube.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to detect and quantify the formation of the ternary complex.
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., FLAG- and 6xHis-tagged CRBN/DDB1/Cul4A/Rbx1)
-
PROTAC compound
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-FLAG)
-
Assay buffer (e.g., AlphaLISA Binding Assay Buffer)
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Assay Plate Setup: In a suitable microplate, add the target protein, E3 ligase complex, and a titration of the PROTAC compound in the assay buffer.[6]
-
Incubation: Incubate the mixture to allow for the formation of the ternary complex.[6]
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells. Incubate the plate in the dark.[6]
-
Detection: Read the plate on a compatible microplate reader. The AlphaLISA signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the optimal concentration for ternary complex formation.[6]
Mandatory Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Conclusion
The PEG2 linker is a critical component in the design of thalidomide-based PROTACs, exerting a significant influence on their physicochemical properties, ternary complex formation, and ultimately, their protein degradation efficacy. While the optimal linker is target-dependent and often requires empirical determination, the principles and methodologies outlined in this guide provide a robust framework for the rational design and evaluation of novel PROTAC degraders. The continued exploration of linkerology, coupled with advanced analytical techniques, will undoubtedly pave the way for the development of next-generation protein degraders with enhanced therapeutic potential.
References
Thalidomide-Propargyne-PEG2-COOH: A Technical Guide for Cereblon-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-Propargyne-PEG2-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), this compound functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins of interest. This document details its mechanism of action, physicochemical properties, relevant experimental protocols, and its application in the rapidly evolving field of targeted protein degradation.
Introduction to Cereblon-Recruiting PROTACs
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that are intractable to traditional small-molecule inhibitors. PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design due to the availability of well-characterized ligands such as thalidomide and its analogs.
This compound is a pre-functionalized E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN engagement, a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and a terminal carboxylic acid (COOH) for conjugation to a POI ligand. The propargyne group provides a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering an alternative conjugation strategy.
Physicochemical Properties and Data Presentation
This compound is a synthetic compound designed for facile integration into PROTAC synthesis workflows. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀N₂O₈ | [1] |
| Molecular Weight | 428.39 g/mol | [1] |
| CAS Number | 2797619-65-7 | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | -20°C, under nitrogen, away from moisture | [1] |
Binding Affinity to Cereblon
While specific quantitative binding data for this compound is not extensively available in the public domain, the binding affinities of the parent molecule, thalidomide, and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide, to Cereblon provide a strong benchmark. The propargyne-PEG2-COOH linker is attached to the phthalimide (B116566) ring of thalidomide, a position that is known to extend out of the primary CRBN binding pocket. Therefore, it is anticipated that this modification has a minimal impact on the direct binding affinity to Cereblon.
The following table summarizes the binding affinities of thalidomide and its key derivatives to Cereblon, as determined by various biophysical and biochemical assays.
| Compound | Assay Type | Binding Constant (Kd) | Binding Constant (Ki) | IC₅₀ | Reference(s) |
| Thalidomide | ITC | 121.6 ± 23.2 nM | - | - | [3] |
| Thalidomide | FP | - | 249.20 nM | - | [3] |
| Thalidomide | TR-FRET | - | 10.6 nM | 22.4 nM | [4] |
| Lenalidomide | FP | - | 177.80 nM | - | [3] |
| Lenalidomide | TR-FRET | - | 4.2 nM | 8.9 nM | [4] |
| Pomalidomide | FP | - | 156.60 nM | - | [3] |
| Pomalidomide | TR-FRET | - | 3.0 nM | 6.4 nM | [4] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of a Cereblon-Recruiting PROTAC
The signaling pathway initiated by a PROTAC utilizing this compound is depicted below. The PROTAC acts as a molecular bridge to induce the proximity of the target protein to the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of a Cereblon-Recruiting PROTAC.
Experimental Workflow for Characterizing a PROTAC
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a PROTAC derived from this compound.
Caption: Experimental Workflow for PROTAC Characterization.
Experimental Protocols
This section provides generalized protocols for the synthesis of a PROTAC using this compound and for the characterization of its binding to Cereblon.
PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of this compound to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with an amine handle
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Tertiary base (e.g., DIPEA or triethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Analytical and preparative HPLC
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1 equivalent) and the POI ligand (1-1.2 equivalents) in the chosen anhydrous solvent in a reaction vessel.
-
Add the coupling reagents (e.g., HATU, 1.2 equivalents) and the tertiary base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Cereblon Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This competitive binding assay is used to determine the IC₅₀ of a test compound against Cereblon.
Materials:
-
His-tagged recombinant human Cereblon/DDB1 complex
-
Terbium (Tb)-labeled anti-His antibody (donor fluorophore)
-
Fluorescently labeled thalidomide tracer (e.g., BODIPY-FL thalidomide) (acceptor fluorophore)
-
Test compound (PROTAC or this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)
-
384-well low-volume microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add the diluted test compound.
-
Add a pre-mixed solution of the His-tagged Cereblon/DDB1 complex and the Tb-labeled anti-His antibody to each well.
-
Add the fluorescently labeled thalidomide tracer to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader by exciting at the donor's excitation wavelength (e.g., 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 520 nm for BODIPY-FL).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a versatile and valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its thalidomide warhead effectively engages the CRBN E3 ligase, while the pre-installed linker with a terminal carboxylic acid and an internal propargyne group provides flexible options for conjugation to a wide range of POI ligands. The experimental protocols and data presented in this guide offer a robust framework for the synthesis and comprehensive evaluation of novel PROTAC degraders based on this building block. Through systematic characterization of binding, ternary complex formation, and cellular degradation, researchers can advance the development of new therapeutics for a wide array of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Thalidomide-Propargyne-PEG2-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Thalidomide-Propargyne-PEG2-COOH, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This compound incorporates the well-characterized thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a propargyl group and a carboxylic acid. This functional design allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing targeted protein degradation.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of two key binding moieties connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Thalidomide and its analogs are effective recruiters of the CRBN E3 ligase.[1][2] By incorporating a thalidomide derivative, PROTACs can hijack the CRBN complex to induce the degradation of specific proteins implicated in various diseases. The linker component, in this case, a Propargyne-PEG2-COOH moiety, plays a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, thereby influencing the efficiency and selectivity of protein degradation. The terminal alkyne and carboxylic acid groups provide versatile handles for click chemistry and amidation reactions, respectively, enabling the covalent attachment of a wide range of target-binding ligands.
Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the synthesis of similar thalidomide-based PROTAC linkers. The synthesis can be conceptually divided into two main stages: the preparation of a key thalidomide intermediate and its subsequent coupling to the functionalized linker.
A likely synthetic pathway involves the initial synthesis of 4-hydroxythalidomide, which then undergoes an etherification reaction with a suitable Propargyne-PEG2-COOH derivative.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic anhydride (B1165640) and 3-aminoglutarimide hydrochloride.
-
Materials: 3-Hydroxyphthalic anhydride, 3-aminoglutarimide hydrochloride, Pyridine, Triethylamine, Hydrochloric acid, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 3-aminoglutarimide hydrochloride in pyridine, add triethylamine.
-
Add 3-hydroxyphthalic anhydride to the mixture.
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxythalidomide.
-
Step 2: Synthesis of the Propargyne-PEG2-COOH Linker
A commercially available or synthesized Propargyl-PEG2-acid linker with a suitable leaving group (e.g., tosylate or bromide) on the terminal alcohol of the corresponding PEG diol is required. For this example, we will assume the use of a pre-functionalized linker.
Step 3: Coupling of 4-Hydroxythalidomide with the Propargyne-PEG2-COOH Linker
The final step involves the coupling of 4-hydroxythalidomide with the activated linker, likely via a Williamson ether synthesis.
-
Materials: 4-Hydroxythalidomide, Propargyl-PEG2-linker with a terminal leaving group (e.g., tosylate), a suitable base (e.g., Potassium carbonate), and a polar aprotic solvent (e.g., Dimethylformamide - DMF).
-
Procedure:
-
Dissolve 4-hydroxythalidomide in DMF.
-
Add a base, such as potassium carbonate, to the solution.
-
Add the Propargyl-PEG2-linker with a terminal leaving group to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, monitoring by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Synthesis Workflow Diagram
Caption: Plausible synthetic workflow for this compound.
Characterization Data
Comprehensive characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following table summarizes the expected and reported characterization data for this molecule.
| Parameter | Expected/Reported Value | Method |
| Molecular Formula | C₂₁H₂₀N₂O₈ | Calculated |
| Molecular Weight | 428.39 g/mol | Calculated |
| CAS Number | 2797619-65-7 | --- |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >98% | HPLC |
| Solubility | Soluble in DMSO | Experimental |
| ¹H NMR | Consistent with proposed structure | NMR Spectroscopy |
| ¹³C NMR | Consistent with proposed structure | NMR Spectroscopy |
| Mass Spectrum | [M+H]⁺ or [M+Na]⁺ consistent with MW | Mass Spectrometry |
Predicted Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from the phthalimide (B116566) group, protons from the glutarimide (B196013) ring, characteristic peaks for the PEG linker (OCH₂CH₂O), a methylene (B1212753) group adjacent to the propargyl alkyne, the terminal alkyne proton, and the carboxylic acid proton. The chemical shifts would be in accordance with those observed for similar thalidomide derivatives and PEG linkers.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show distinct signals for the carbonyl carbons of the phthalimide and glutarimide rings, aromatic carbons, carbons of the PEG linker, and the alkyne carbons.
-
Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 429.13.
Role in Targeted Protein Degradation
This compound serves as a critical building block in the construction of PROTACs. Its primary function is to engage the CRBN E3 ubiquitin ligase. Once incorporated into a full PROTAC molecule, which also contains a ligand for a target protein, it facilitates the formation of a ternary complex.
Signaling Pathway Diagram: General Mechanism of a Thalidomide-Based PROTAC
Caption: General mechanism of targeted protein degradation by a thalidomide-based PROTAC.
This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. The propargyl and carboxyl functional groups on the linker provide the necessary points of attachment for a target-binding ligand, allowing for the creation of a diverse range of PROTACs against various proteins of interest.
References
The Architect's Blueprint: A Technical Guide to Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of thalidomide-based linkers in the design of Proteolysis Targeting Chimeras (PROTACs). From the historical context of thalidomide (B1683933) to the intricate details of PROTAC design and evaluation, this document serves as a core resource for professionals in the field of targeted protein degradation.
Introduction: From Tragedy to Targeted Therapy
The story of thalidomide is a poignant example of scientific serendipity. Initially introduced in the 1950s as a sedative, its tragic teratogenic effects led to its market withdrawal.[1] Decades of research later unveiled its mechanism of action: thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues" by binding to the Cereblon (CRBN) protein.[1][] CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), a key component of the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][3]
This groundbreaking discovery laid the foundation for the development of thalidomide-based PROTACs. These bifunctional molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase—in this case, a thalidomide derivative that engages CRBN.[1][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5] The use of thalidomide and its derivatives is favored in PROTAC design due to their smaller size and advantageous drug-like properties compared to other E3 ligase ligands.[1][]
Core Signaling Pathway: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The efficacy of thalidomide-based PROTACs is fundamentally tied to the function of the CRL4-CRBN E3 ubiquitin ligase complex. This complex is a central player in the UPS, responsible for identifying and marking proteins for degradation.[3]
The CRL4-CRBN complex comprises four main components:
-
Cullin 4A (CUL4A): A scaffold protein that provides the structural backbone of the complex.[1]
-
DNA damage-binding protein 1 (DDB1): An adaptor protein that links CRBN to CUL4A.[1][]
-
RING-box protein 1 (ROC1): Contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[1][]
-
Cereblon (CRBN): The substrate receptor that recognizes and binds to specific proteins targeted for degradation.[1][6]
A thalidomide-based PROTAC orchestrates the formation of a ternary complex by simultaneously binding to the POI and CRBN.[1] This induced proximity enables the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The now polyubiquitinated POI is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalyze further degradation cycles.[1]
The catalytic cycle of a CRBN-recruiting PROTAC.
Data Presentation: The Impact of Linker Design on PROTAC Efficacy
The linker connecting the POI ligand and the thalidomide moiety is not merely a spacer but a critical determinant of PROTAC efficacy.[7] Its length, composition, and attachment point on the thalidomide scaffold significantly influence the stability of the ternary complex and, consequently, the efficiency of protein degradation.[7][8]
Comparison of Degradation Efficiency for Various Thalidomide-Based PROTACs
The following table summarizes the degradation potency (DC50) and efficacy (Dmax) of a selection of thalidomide-based PROTACs targeting different proteins.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC based on Dasatinib | Thalidomide | BCR-ABL | K562 | 0.85 | 98.8 |
| ZB-S-29 | Thalidomide | SHP2 | - | 6.02 | - |
| PTD10 | Thalidomide | BTK | MOLM-14 | 0.5 | > 90 |
| dBET6 | Pomalidomide | BRD4 | MM.1S | < 1 | > 90 |
Note: Data compiled from multiple sources.[1][9] Experimental conditions may vary between studies.
Impact of Linker Composition and Length on Degradation Efficiency
The choice between different linker types, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and their respective lengths can have a profound impact on the degradation efficiency of a PROTAC.
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| PEG | BRD4 | 1.8 | >95 |
| Alkyl | BRD4 | 3.2 | >95 |
| PEG | BTK | 0.8 | 98 |
| Alkyl | BTK | 1.5 | 90 |
Note: This table summarizes representative data from studies on thalidomide-based PROTACs to illustrate the impact of linker composition.[7] Both PEG and alkyl linkers can yield potent degraders, and the optimal choice is often target-dependent.
Comparison of Linker Attachment Points on the Thalidomide Scaffold
The phthalimide (B116566) ring of thalidomide and its analogs offers several positions for linker attachment, with the C4 and C5 positions being the most explored.[8] The choice of attachment point can significantly affect the PROTAC's properties.
| Attachment Position | Target Protein | DC50 (nM) | Dmax (%) |
| C4 | BRD4 | 15 | >90 |
| C5 | BRD4 | 5 | >95 |
| C4 | BTK | 1.2 | >90 |
| C5 | BTK | 0.5 | >95 |
Note: This table highlights the degradation potency and efficacy of PROTACs with varying linker positions on the thalidomide scaffold.[8] Data suggests that the C5 position may be more favorable for certain targets.
Experimental Protocols
The development and characterization of thalidomide-based PROTACs rely on a series of well-defined experimental procedures.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Targeting BRD4
This protocol outlines a representative synthesis of a pomalidomide-based PROTAC targeting the bromodomain-containing protein 4 (BRD4).[1]
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Materials: 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80°C for 16 hours.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pomalidomide-linker intermediate.
-
Step 2: Deprotection of the Linker
-
Materials: Pomalidomide-linker intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the pomalidomide-linker intermediate in DCM.
-
Add TFA and stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected pomalidomide-linker.
-
Step 3: Conjugation to the BRD4 Ligand
-
Materials: Deprotected pomalidomide-linker, BRD4 ligand with a carboxylic acid handle (e.g., a derivative of JQ1), HATU, DIPEA, DMF.
-
Procedure:
-
To a solution of the BRD4 ligand (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture for 10 minutes, then add the deprotected pomalidomide-linker (1.1 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Step 4: Characterization
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Protocol 2: Cellular Degradation Assay (Western Blot)
This protocol describes the assessment of a PROTAC's ability to induce the degradation of a target protein in a cellular context.[10]
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blot Analysis: a. Normalize the protein lysates to the same concentration with lysis buffer and loading dye. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. Quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.
Mandatory Visualizations
Signaling Pathway Diagram
The CRL4-CRBN E3 ubiquitin ligase complex in PROTAC action.
Experimental Workflow Diagram
A typical workflow for the development and evaluation of a PROTAC.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Biophysical Properties of Thalidomide-Propargyne-PEG2-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biophysical properties of Thalidomide-Propargyne-PEG2-COOH, a bifunctional molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes a summary of its physical and chemical characteristics, detailed experimental protocols for key biophysical measurements, and visualizations of its role in cellular signaling pathways and experimental workflows.
Core Biophysical Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C21H20N2O8 | [1] |
| Molecular Weight | 428.39 g/mol | [1] |
| Solubility | 125 mg/mL in DMSO (291.79 mM) | [1] |
| Purity | ≥99% | [2] |
Experimental Protocols
Detailed methodologies for the determination of key biophysical properties are outlined below. These represent standard approaches in the field and can be adapted for the specific analysis of this compound.
Determination of Aqueous Solubility
A common method for determining the solubility of a small molecule is the shake-flask method , which is considered a gold standard for its accuracy.[3]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer) over a defined period. The concentration of the dissolved compound in the saturated solution is then measured.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter to obtain a clear, saturated solution.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve with known concentrations of the compound is used for accurate quantification.
Determination of pKa
The potentiometric titration method is a widely used and accurate technique for determining the pKa of ionizable groups in a molecule.[4]
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is incrementally added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated, which corresponds to the midpoint of the titration curve.
Protocol:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve. For a carboxylic acid group, this will be the pH at half-equivalence.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.[5][6]
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). The logarithm of this value is logP.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other phase.
-
Equilibration: Vigorously shake the mixture in a sealed container for a set period to allow for partitioning. Subsequently, allow the two phases to separate completely, which can be aided by centrifugation.
-
Sample Collection: Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Thalidomide and its derivatives are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[7] In the context of a PROTAC, this compound serves as the E3 ligase-binding element. The following diagram illustrates the general mechanism of action.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Characterization of a PROTAC
The following diagram outlines a typical experimental workflow for the in-vitro characterization of a PROTAC molecule like this compound, which serves as a component of the final PROTAC.
Caption: Experimental workflow for PROTAC characterization.
References
Methodological & Application
Application Notes and Protocols for Thalidomide-Propargyne-PEG2-COOH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Propargyne-PEG2-COOH is a bifunctional molecule designed for the synthesis of targeted therapies, particularly Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key features: a thalidomide (B1683933) derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a terminal alkyne group (propargyne) for click chemistry, and a polyethylene (B3416737) glycol (PEG) spacer with a terminal carboxylic acid to enhance solubility and provide a point of attachment.[1][2] The primary application of this reagent is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction, to conjugate it with azide-modified molecules of interest, such as ligands for target proteins.[3][4]
PROTACs synthesized using this linker operate by inducing the proximity of a target protein to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The triazole ring formed during the click reaction is chemically stable and serves as a robust connection within the final PROTAC structure.[7]
Data Presentation
The efficiency and outcome of the click chemistry reaction can be influenced by various factors, including the nature of the azide-containing substrate, reaction conditions, and purification methods. While specific data for this compound is not extensively published, the following table summarizes typical quantitative data for CuAAC reactions in the context of PROTAC synthesis.
| Parameter | Typical Value/Range | Notes |
| Reactant Concentration | 1 - 100 µM | Dependent on the scale and nature of the reactants. |
| Equivalents of Azide (B81097) | 1.1 - 2.0 equivalents | A slight excess of the azide component is often used. |
| Copper(I) Catalyst | 0.1 - 1.0 equivalents | Typically generated in situ from CuSO₄ and a reducing agent. |
| Ligand Concentration | 1.1 - 5.0 equivalents (relative to copper) | Ligands like THPTA or TBTA are used to stabilize the copper(I) catalyst. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Yield | 40 - 95% | Highly dependent on the substrates and purification method. |
| Purity (after purification) | >95% | Typically achieved by HPLC or column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of this compound to an azide-containing molecule of interest (e.g., a target protein ligand).
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O, DMF)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the chosen solvent to a final concentration of 10 mM.
-
Dissolve the azide-containing molecule in the same or a compatible solvent to a final concentration of 11 mM (1.1 equivalents).
-
-
Reaction Setup:
-
In the reaction vessel, add the this compound solution.
-
Add the azide-containing molecule solution to the reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
-
-
Catalyst Preparation and Addition:
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).
-
Prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water, freshly prepared).
-
Prepare a stock solution of THPTA or TBTA (e.g., 100 mM in a suitable solvent).
-
In a separate tube, premix the CuSO₄ and ligand solutions. A typical ratio is 1:2 to 1:5 (CuSO₄:ligand).
-
Add the copper/ligand premix to the reaction vessel.
-
Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the copper catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by High-Performance Liquid Chromatography (HPLC) or flash column chromatography on silica (B1680970) gel to obtain the pure PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Characterization of the Final PROTAC
1. High-Resolution Mass Spectrometry (HRMS):
-
Objective: To confirm the exact mass of the synthesized PROTAC.
-
Method: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and analyze by ESI-HRMS.
-
Expected Result: The observed mass should match the calculated exact mass of the expected triazole-containing PROTAC molecule.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the structure of the synthesized PROTAC.
-
Method: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The spectra should show characteristic peaks for the thalidomide moiety, the PEG linker, the newly formed triazole ring (typically a singlet in the ¹H NMR spectrum between 7.5 and 8.5 ppm), and the azide-containing partner.
Mandatory Visualization
Caption: Workflow for PROTAC synthesis using click chemistry.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
Application Notes: Conjugation of Thalidomide-Propargyne-PEG2-COOH to a Protein of Interest
Abstract
This document provides a detailed guide for the covalent conjugation of Thalidomide-Propargyne-PEG2-COOH to a protein of interest (POI). This synthetic molecule is a valuable tool in the field of targeted protein degradation, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a flexible PEG2 linker to improve solubility and provide spatial separation, and two distinct functional groups for conjugation: a carboxylic acid (-COOH) and a propargyne (alkyne) group.[1][2] Two primary conjugation strategies are presented: 1) amide bond formation via the carboxyl group, and 2) copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) via the propargyne group. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to guide researchers in successfully labeling their protein of interest.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality.[3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The molecule this compound is a key building block for constructing PROTACs that hijack the CRL4^CRBN^ E3 ligase complex.[2][4][5]
The choice of conjugation strategy depends on the available functional groups on the protein of interest and the desired site-specificity of the linkage. The polyethylene (B3416737) glycol (PEG) linker enhances the physicochemical properties of the resulting conjugate, often improving solubility, stability, and pharmacokinetic profiles.[6][7][8][9][10] This application note outlines two robust methods for attaching this linker-ligand conjugate to a target protein.
Conjugation Strategies
There are two primary reactive handles on the this compound molecule that can be utilized for protein conjugation: the terminal carboxylic acid and the propargyne group.
-
Carbodiimide-Mediated Amide Coupling: This method targets primary amines (the ε-amine of lysine (B10760008) residues and the N-terminal α-amine) on the protein surface. The carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form a more stable amine-reactive intermediate.[11][12][13] This approach is straightforward but may result in a heterogeneous product, as proteins typically have multiple surface-exposed lysines.
-
Alkyne-Azide Click Chemistry: This bioorthogonal reaction offers high specificity and efficiency.[9] It requires the protein of interest to be pre-functionalized with an azide (B81097) group. The propargyne group on the linker then reacts with the azide-modified protein to form a stable triazole linkage.[14] This can be achieved through two main pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction, but the copper catalyst can be cytotoxic or detrimental to sensitive proteins.[11][15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry uses a strained cyclooctyne (B158145) (pre-installed on the protein instead of an azide) to react with an azide (on the small molecule), or vice versa. For the purpose of this protocol, we assume the protein is azide-modified and will react with the terminal alkyne of our molecule. SPAAC is ideal for biological systems where copper toxicity is a concern.[5][6][8]
-
Protocol 1: EDC/NHS-Mediated Amide Coupling
This protocol describes the conjugation of the carboxyl group of this compound to primary amines on the protein of interest. A two-step process is recommended to improve efficiency and reduce protein cross-linking.
Materials and Reagents
-
Protein of Interest (POI) in an amine-free buffer (e.g., MES or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Experimental Workflow Diagram
Caption: Workflow for EDC/NHS-mediated conjugation of the PROTAC linker to a protein.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Equilibrate EDC and sulfo-NHS to room temperature before opening. Prepare stock solutions immediately before use as EDC is moisture-sensitive.
-
Prepare a stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO.
-
Ensure the Protein of Interest (POI) is in an amine-free buffer like MES or HEPES for the activation step. If in a buffer like Tris, perform a buffer exchange into PBS or MES.
-
-
Activation of Carboxyl Group:
-
In a microcentrifuge tube, add the this compound solution to Activation Buffer (pH 6.0).
-
Add EDC and sulfo-NHS to the solution. A molar excess of EDC/sulfo-NHS over the thalidomide compound is required.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated thalidomide linker solution to your POI solution in Coupling Buffer (pH 7.2-7.5). The pH increase facilitates the reaction with primary amines.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-esters.
-
Remove excess small molecule reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Quantitative Parameters
| Parameter | Recommended Range | Purpose |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | Drives the reaction towards conjugation. |
| Molar Ratio (EDC:Linker) | 2:1 to 10:1 | Ensures efficient activation of the carboxyl group. |
| Molar Ratio (Sulfo-NHS:EDC) | 1:1 to 2.5:1 | Stabilizes the activated intermediate.[3][16] |
| Activation pH | 5.0 - 6.0 | Optimizes EDC/NHS activation reaction.[12] |
| Conjugation pH | 7.2 - 8.0 | Optimizes reaction with primary amines.[12] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for NHS-ester formation. |
| Reaction Time (Conjugation) | 2 hours (RT) to 16 hours (4°C) | Allows for completion of the conjugation reaction. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol requires the protein of interest to be pre-functionalized with an azide group.
Materials and Reagents
-
Azide-modified Protein of Interest (Azide-POI) in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Experimental Workflow Diagram
Caption: General workflow for copper-catalyzed click chemistry (CuAAC) conjugation.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50-100 mM THPTA in water).
-
Crucially, prepare a fresh stock solution of Sodium Ascorbate (e.g., 100-300 mM in water) immediately before use, as it oxidizes quickly. [9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Azide-POI solution.
-
Add the this compound stock solution.
-
Add the copper ligand stock solution, followed by the CuSO₄ stock solution. Mix gently.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final volume of DMSO should ideally be below 5-10% to avoid protein denaturation.
-
-
Incubation and Purification:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the conjugate using a desalting column to remove the copper catalyst, excess linker, and other small molecules. If the protein is sensitive to residual copper, a buffer containing a mild chelator like EDTA can be used for elution/storage, though this may require optimization.
-
Quantitative Parameters
| Parameter | Recommended Range | Purpose |
| Molar Ratio (Alkyne:Azide) | 2:1 to 10:1 | Drives the reaction to completion. |
| Final [CuSO₄] | 0.1 - 1 mM | Catalyzes the cycloaddition. |
| Molar Ratio (Ligand:CuSO₄) | 2:1 to 5:1 | Protects the protein from oxidation and accelerates the reaction.[10][15] |
| Final [Sodium Ascorbate] | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state.[10] |
| Reaction Time | 1 - 4 hours (RT) | Typically sufficient for high conversion. |
| Final [DMSO] | < 10% (v/v) | Minimizes protein denaturation. |
Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If your protein is sensitive to copper, SPAAC is the preferred method. This would require modifying your protein with a strained alkyne (e.g., DBCO, BCN) and using an azide-functionalized version of the thalidomide linker. The reaction then proceeds by simply mixing the two components in a physiological buffer and incubating for 4-24 hours, without the need for any catalyst.[6][7]
Characterization of the Conjugate
After purification, it is essential to characterize the final product to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE Analysis: Conjugation of the thalidomide molecule will result in an increase in the molecular weight of the protein. This can often be visualized as a shift in the band position on an SDS-PAGE gel compared to the unconjugated protein.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the most definitive method for confirming conjugation.[17][18] By analyzing the intact protein, one can determine the exact mass of the conjugate, confirming the addition of the small molecule and calculating the drug-to-protein ratio (DPR).[1][19]
-
HPLC Analysis: Techniques like Reversed-Phase (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and separate it from any remaining unconjugated protein.[20]
Logical Diagram of Conjugation Choice
Caption: Decision tree for selecting the appropriate conjugation protocol.
Conclusion
The successful conjugation of this compound to a protein of interest is a critical step in the development of novel PROTACs. By following the detailed protocols for either amide coupling or click chemistry, researchers can effectively create these powerful bioconjugates. Careful selection of the conjugation strategy based on the properties of the target protein and the experimental goals, followed by rigorous purification and characterization, will ensure the generation of high-quality material for subsequent biological evaluation.
References
- 1. enovatia.com [enovatia.com]
- 2. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. interchim.fr [interchim.fr]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. emerypharma.com [emerypharma.com]
- 18. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Design for PROTAC Synthesis with Thalidomide-Propargyne-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, forming the basis for many potent PROTACs.[1]
This document provides a detailed guide for the experimental design and synthesis of PROTACs utilizing the building block Thalidomide-Propargyne-PEG2-COOH . This versatile intermediate incorporates the CRBN-recruiting thalidomide moiety and a PEGylated linker terminating in a propargyl group, ideal for conjugation to a POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[4][5] We present detailed protocols for the synthesis, purification, and characterization of a model PROTAC targeting the BET bromodomain protein BRD4, along with methodologies for its biological evaluation.
Signaling Pathway and Experimental Workflow
The mechanism of action for a thalidomide-based PROTAC involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The overall experimental workflow for the synthesis and evaluation of a PROTAC is a multi-step process encompassing chemical synthesis, purification, characterization, and biological validation.
References
- 1. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thalidomide-Propargyne-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[2][]
Thalidomide-Propargyne-PEG2-COOH is a heterobifunctional molecule that incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group.[4] This reagent is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6]
These application notes provide a detailed protocol for the CuAAC reaction using this compound to conjugate it with an azide-containing molecule of interest (e.g., a ligand for a target protein), a critical step in the assembly of thalidomide-based PROTACs.
Principle of the Reaction
The CuAAC reaction involves the copper(I)-catalyzed reaction between the terminal alkyne of this compound and an azide-functionalized molecule. The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), activates the alkyne for regioselective cycloaddition with the azide, exclusively forming the 1,4-triazole product.[1] The use of a copper-coordinating ligand, such as Tris-(Benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect sensitive biomolecules from oxidative damage.[7]
Data Presentation
The following table summarizes representative quantitative parameters and expected outcomes for the CuAAC reaction with this compound. These values are based on typical conditions reported for PROTAC synthesis and may require optimization for specific substrates.[5][7]
| Parameter | Recommended Range | Notes |
| Reactants | ||
| This compound | 1.0 - 1.2 equivalents | Can be the limiting reagent or in slight excess. |
| Azide-containing Molecule | 1.0 - 1.2 equivalents | A slight excess of one reagent can drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.5 equivalents | The source of the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 1.0 - 5.0 equivalents | Freshly prepared. Acts as a reducing agent to maintain copper in the +1 state. |
| Copper Ligand (e.g., THPTA) | 1.0 - 5.0 eq. relative to copper | Stabilizes the Cu(I) catalyst and enhances reaction rate.[7] |
| Reaction Conditions | ||
| Solvent | DMSO, DMF, t-BuOH/H₂O (1:1) | Choice depends on the solubility of the reactants. |
| Concentration | 5 - 20 mM | Based on the limiting reagent. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 16 hours | Monitor progress by TLC or LC-MS. |
| Outcome | ||
| Yield | 55 - 90% | Highly dependent on substrates and purification method.[2] |
| Purity | >95% (after purification) | Typically achieved by preparative HPLC. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(Benzyltriazolylmethyl)amine (TBTA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized Water
-
Solvents for work-up and purification (e.g., Ethyl Acetate, Dichloromethane, Acetonitrile, Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-containing Molecule: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
Reaction Procedure
-
To a clean, dry reaction vial, add the this compound stock solution (1.1 equivalents) and the azide-containing molecule stock solution (1.0 equivalent, as the limiting reagent).
-
Add a suitable solvent (e.g., DMSO) to achieve a final concentration of approximately 10 mM with respect to the limiting reagent.
-
Add the THPTA ligand solution to a final concentration of approximately 1.25 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.25 mM. The solution may appear pale blue.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should turn colorless or pale yellow.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-16 hours).
Work-up and Purification
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as Ethyl Acetate or Dichloromethane (3x the volume of the aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final pure PROTAC molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the CuAAC reaction.
Signaling Pathway
Caption: Mechanism of action for a Thalidomide-based PROTAC.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Synthesizing a PROTAC with Thalidomide-Propargyne-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a Thalidomide-Propargyne-PEG2-COOH linker. PROTACs are emergent therapeutic modalities that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] This heterobifunctional molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase (in this case, thalidomide (B1683933) for Cereblon), and a linker that connects the two.[1][3] The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances solubility and cell permeability.[1][4] The terminal propargyne group allows for "click" chemistry, a highly efficient and widely used reaction for conjugating the E3 ligase ligand-linker moiety to a target protein ligand.[1][2] The carboxylic acid provides a versatile handle for alternative conjugation strategies. This protocol outlines the synthesis of the key thalidomide-linker intermediate and its subsequent coupling to a target protein ligand.
Introduction to PROTAC Technology
PROTACs represent a paradigm shift in targeted therapy. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely. They achieve this by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase.[3][5] The synthesis of thalidomide derivatives with appropriate linkers is a critical step in the development of effective PROTACs.[3]
Synthetic Strategy Overview
The synthesis of a complete PROTAC using this compound can be approached in a modular fashion. The overall strategy involves three main stages:
-
Synthesis of a functionalized thalidomide derivative: This typically involves introducing a reactive handle, such as a hydroxyl group, onto the thalidomide scaffold.
-
Synthesis of the bifunctional linker: In this case, Propargyne-PEG2-COOH.
-
Coupling of the thalidomide derivative to the linker: This joins the E3 ligase ligand to the bifunctional linker.
-
Conjugation to the target protein ligand: The complete E3 ligase ligand-linker construct is then coupled to a ligand for the protein of interest.
This guide will focus on a plausible synthetic route to obtain the this compound intermediate, which can then be conjugated to a target protein ligand of choice.
Experimental Protocols
Part 1: Synthesis of 4-Hydroxythalidomide
This protocol is adapted from established methods for the functionalization of thalidomide.
Materials and Reagents:
-
Thalidomide
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Sodium acetate (B1210297)
-
Acetic acid
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Bromination of Thalidomide: To a solution of thalidomide (1.0 eq) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Hydrolysis to 4-Hydroxythalidomide: After cooling, the reaction mixture is concentrated. The crude bromide is then dissolved in a mixture of acetic acid and water, and sodium acetate (3.0 eq) is added. The mixture is heated to 100 °C for 12-16 hours.
-
Work-up and Purification: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-hydroxythalidomide.
Part 2: Synthesis of Propargyl-PEG2-COOH
This protocol is based on methods for synthesizing heterobifunctional PEG linkers.[6][7]
Materials and Reagents:
-
Triethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Sodium sulfate, anhydrous
Procedure:
-
Monopropargylation of Triethylene Glycol: To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add triethylene glycol (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction back to 0 °C and add propargyl bromide (1.0 eq) dropwise. Stir at room temperature overnight.
-
Work-up: Quench the reaction carefully with water. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude mono-propargylated PEG alcohol.
-
Oxidation to Carboxylic Acid: Dissolve the crude alcohol in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1-2 hours at 0 °C.
-
Work-up and Purification: Quench the reaction with isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield Propargyl-PEG2-COOH.
Part 3: Coupling of 4-Hydroxythalidomide with Propargyl-PEG2-COOH (Williamson Ether Synthesis)
This step connects the E3 ligase ligand to the bifunctional linker.[3]
Materials and Reagents:
-
4-Hydroxythalidomide
-
Propargyl-PEG2-OTs (tosylated version of the alcohol from Part 2, Step 2)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Acetonitrile, anhydrous
Procedure:
-
Tosylation of Propargyl-PEG2-OH: To a solution of the mono-propargylated PEG alcohol from Part 2, Step 2 (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (B128534) (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Work up by washing with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer and concentrate to obtain the tosylated linker.
-
Coupling Reaction: To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).[3] Stir the mixture at room temperature for 30 minutes. Add the tosylated Propargyl-PEG2 linker (1.2 eq).[3]
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and filter off the inorganic salts.[3] The filtrate is concentrated, and the residue is purified by flash column chromatography or preparative HPLC to yield the final product, this compound.
Data Presentation
Table 1: Representative Quantitative Data for Synthesis Steps
| Step | Reactant | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Thalidomide | 4-Hydroxythalidomide | 60-70 | >95 |
| 2 | Triethylene glycol | Propargyl-PEG2-COOH | 50-60 (over 2 steps) | >95 |
| 3 | 4-Hydroxythalidomide | This compound | 40-50 | >98 |
Note: Yields and purity are representative and may vary depending on reaction conditions and purification methods.
Mandatory Visualizations
Caption: Overall synthetic workflow for the PROTAC.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Conclusion
This application note provides a detailed protocol for the synthesis of this compound, a key building block for the construction of potent and specific PROTACs. By following the outlined procedures for the synthesis of the intermediates and the final coupling reaction, researchers can reliably produce this important molecule for their drug discovery and development efforts. The terminal propargyne and carboxylic acid functionalities offer versatile handles for conjugation to a wide array of target protein ligands, enabling the rapid generation of PROTAC libraries for screening and optimization. Proper characterization and adherence to safety protocols are essential for the successful and safe execution of this synthesis.
References
Application Notes and Protocols for In-Cell Labeling Using Thalidomide-Propargyne-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Thalidomide-Propargyne-PEG2-COOH as a chemical probe for in-cell labeling studies. This versatile tool allows for the investigation of Cereblon (CRBN), a crucial E3 ubiquitin ligase substrate receptor, and its role in targeted protein degradation.
Introduction
Thalidomide (B1683933) and its analogs are foundational molecules in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These therapeutic modalities hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This compound is a bifunctional molecule that incorporates the thalidomide moiety for CRBN binding and a terminal alkyne group. This alkyne serves as a handle for "click chemistry," a highly efficient and bioorthogonal reaction, enabling the attachment of various reporter molecules, such as fluorophores or biotin, for visualization and downstream analysis.
The primary application of this probe is to label and study the engagement of CRBN within the cellular environment. By understanding how novel compounds compete with this probe for CRBN binding, researchers can screen for and characterize new modulators of the CRBN E3 ligase complex.
Principle of the Technology
The in-cell labeling strategy using this compound involves a two-step process:
-
Target Engagement: The thalidomide portion of the probe binds to its target protein, Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.
-
Bioorthogonal Ligation (Click Chemistry): The propargyl (alkyne) group on the probe is then covalently linked to an azide-modified reporter molecule (e.g., a fluorescent dye) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and does not interfere with native cellular processes.
This methodology allows for the sensitive and specific detection of CRBN that has been engaged by the thalidomide probe.
Data Presentation
The following tables provide representative quantitative data for thalidomide-based probes. Note: This data is based on published values for similar thalidomide derivatives and fluorescent probes. Optimal concentrations and incubation times for this compound must be determined empirically for each specific cell line and experimental setup.
Table 1: Representative Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Assay | Kd / IC50 (nM) | Reference |
| Thalidomide | TR-FRET | 22.4 (IC50) | [1] |
| (S)-thalidomide | TR-FRET | 9.8 (IC50) | [1] |
| (R)-thalidomide | TR-FRET | 282.2 (IC50) | [1] |
| Pomalidomide | TR-FRET | 6.4 (IC50) | [1] |
| Lenalidomide | TR-FRET | 8.9 (IC50) | [1] |
| BODIPY FL Thalidomide | TR-FRET | 3.6 (Kd) | [1] |
Table 2: Recommended Starting Concentrations for In-Cell Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 1 - 10 µM |
| Azide-Fluorophore | 10 mM in DMSO | 10 - 50 µM |
| Copper(II) Sulfate (CuSO4) | 20 mM in H2O | 50 - 200 µM |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 100 mM in H2O | 250 - 1000 µM |
| Sodium Ascorbate (B8700270) | 100 mM in H2O (prepare fresh) | 1 - 5 mM |
Experimental Protocols
Protocol 1: In-Cell Labeling of CRBN in Fixed Cells
This protocol describes the labeling of CRBN in cells that have been fixed prior to the click chemistry reaction.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound (10 mM stock in DMSO)
-
Azide-conjugated fluorescent dye (e.g., Alexa Fluor 488 Azide, 10 mM stock in DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click Reaction Buffer (e.g., PBS)
-
Copper(II) Sulfate (CuSO4)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate (freshly prepared)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and culture overnight.
-
Treat cells with this compound at a final concentration of 1-10 µM in culture medium for 1-4 hours at 37°C. Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume per coverslip:
-
188 µL Click Reaction Buffer (PBS)
-
2 µL CuSO4 (from 20 mM stock, final concentration 200 µM)
-
2 µL THPTA (from 100 mM stock, final concentration 1 mM)
-
4 µL Azide-Fluorophore (from 10 mM stock, final concentration 200 µM)
-
4 µL Sodium Ascorbate (from 100 mM stock, final concentration 2 mM)
-
Note: Add the reagents in the order listed and vortex briefly after each addition. The sodium ascorbate should be added last to initiate the reaction.
-
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst solution for 5 minutes.
-
Wash cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: Live-Cell Labeling of CRBN
This protocol is for labeling CRBN in living cells. Copper-based click chemistry can be toxic to cells, so it is crucial to use a copper-chelating ligand like THPTA and to minimize incubation times.
Materials:
-
Cells of interest cultured in a glass-bottom imaging dish
-
This compound (10 mM stock in DMSO)
-
Cell-permeable azide-conjugated fluorescent dye (10 mM stock in DMSO)
-
Live-cell imaging medium
-
Copper(II) Sulfate (CuSO4)
-
THPTA
-
Sodium Ascorbate (freshly prepared)
Procedure:
-
Cell Culture and Probe Incubation:
-
Seed cells in a glass-bottom imaging dish and culture overnight.
-
Replace the culture medium with fresh medium containing 1-10 µM this compound and incubate for 1-4 hours at 37°C.
-
-
Click Chemistry Reaction in Live Cells:
-
Prepare a 2X click reaction cocktail in live-cell imaging medium. For 100 µL of 2X cocktail:
-
88 µL live-cell imaging medium
-
2 µL CuSO4 (from 20 mM stock)
-
2 µL THPTA (from 100 mM stock)
-
4 µL Azide-Fluorophore (from 10 mM stock)
-
4 µL Sodium Ascorbate (from 100 mM stock)
-
-
Wash the cells once with pre-warmed live-cell imaging medium.
-
Add 100 µL of fresh live-cell imaging medium to the cells.
-
Add 100 µL of the 2X click reaction cocktail to the cells (for a final 1X concentration) and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Image the cells immediately using a live-cell fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathway
Caption: CRBN-mediated protein degradation pathway.
Experimental Workflow
Caption: Workflow for in-cell labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient probe uptake or binding | Increase incubation time or concentration of the thalidomide probe. |
| Incomplete click reaction | Use freshly prepared sodium ascorbate. Ensure the correct ratio of copper to ligand (at least 1:5). Degas solutions to remove oxygen. | |
| Inaccessible alkyne group | For fixed cells, ensure proper permeabilization. | |
| High background fluorescence | Non-specific binding of the fluorescent probe | Decrease the concentration of the azide-fluorophore. Increase the number and duration of wash steps after the click reaction. |
| Copper-induced fluorescence | Ensure a sufficient excess of the copper-chelating ligand (THPTA). | |
| Cell toxicity (in live-cell imaging) | Copper toxicity | Minimize the concentration of CuSO4 and the incubation time for the click reaction. Ensure the use of a protective ligand like THPTA. |
Conclusion
This compound is a powerful tool for probing the engagement of CRBN in a cellular context. The protocols provided herein offer a starting point for researchers to visualize and quantify the interaction of small molecules with this key E3 ligase component. Optimization of the labeling conditions for specific cell types and experimental goals is essential for obtaining robust and reproducible data. This will ultimately aid in the discovery and characterization of novel therapeutics that function through targeted protein degradation.
References
Application Notes and Protocols for Cell-Based Assays with Thalidomide-Propargyne-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery for their ability to recruit the E3 ubiquitin ligase Cereblon (CRBN). This interaction modulates the substrate specificity of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, termed "neosubstrates". This mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of a protein of interest (POI).
Thalidomide-Propargyne-PEG2-COOH is a versatile chemical tool designed for the development of cell-based assays and the synthesis of PROTACs. It comprises three key functional components:
-
Thalidomide moiety: Binds to the CRBN E3 ligase.
-
Propargyne group: An alkyne functional group that enables covalent conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
-
PEG2-COOH linker: A polyethylene (B3416737) glycol spacer with a terminal carboxylic acid, providing spatial separation and a reactive handle for conjugation to other molecules.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to study CRBN engagement, protein degradation, and the development of novel protein degraders.
Data Presentation: Quantitative Analysis of Thalidomide and its Derivatives Binding to Cereblon (CRBN)
The binding affinity of the thalidomide moiety to CRBN is a critical parameter for the efficacy of any resulting PROTAC. The following table summarizes the binding affinities of thalidomide and its key derivatives to CRBN, providing a benchmark for the expected affinity of PROTACs utilizing a thalidomide-based E3 ligase ligand.
| Compound | Assay Method | Binding Affinity (Kd or Ki) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [1] |
| Thalidomide | Microscale Thermophoresis (MST) | 8.6 µM | [2] |
Signaling Pathway
The binding of a thalidomide-based PROTAC to CRBN initiates a signaling cascade that results in the degradation of the target protein. This pathway is a key mechanism in the action of these targeted protein degraders.
References
Application Notes and Protocols for the Characterization of Thalidomide-Propargyne-PEG2-COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are commonly used as E3 ligase ligands, binding to Cereblon (CRBN).
This document provides detailed application notes and protocols for the analytical characterization of a specific PROTAC building block or a complete PROTAC containing the Thalidomide-Propargyne-PEG2-COOH moiety. This versatile linker conjugate incorporates the Cereblon-binding thalidomide, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties, and a propargyne group for "click" chemistry conjugation to a POI ligand, with a terminal carboxylic acid for alternative conjugation strategies. Rigorous analytical characterization is crucial to ensure the identity, purity, and stability of these conjugates, which are essential for reliable biological evaluation.
Analytical Methods Overview
A suite of analytical techniques is necessary to fully characterize this compound conjugates. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and stability of the conjugate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the conjugate.
The logical workflow for the characterization of a newly synthesized this compound conjugate is depicted below.
Caption: Logical workflow for the synthesis and characterization of this compound conjugates.
Data Presentation
Quantitative data from the analytical characterization should be summarized for clarity and easy comparison. The following tables provide expected data for a this compound conjugate.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₂₁H₂₀N₂O₈ (example for the linker itself) |
| Molecular Weight | 428.39 g/mol (example for the linker itself) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: HPLC Purity Analysis
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) in water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 254 nm |
| Retention Time (Rt) | Dependent on the full conjugate structure |
| Purity | ≥95% |
Table 3: Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed m/z | [M+H]⁺, [M+Na]⁺ |
| Calculated Mass | Dependent on the full conjugate structure |
Table 4: NMR Spectroscopic Data (¹H and ¹³C)
| Nucleus | Characteristic Chemical Shifts (δ, ppm) in DMSO-d₆ |
| ¹H NMR | Peaks corresponding to the thalidomide moiety, PEG linker, propargyne group, and the conjugated POI ligand. |
| ¹³C NMR | Carbon signals consistent with the thalidomide backbone, PEG linker, alkyne carbons, and the POI ligand. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Determination by Reverse-Phase HPLC
Objective: To determine the purity of the this compound conjugate.
Materials:
-
This compound conjugate
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in DMSO. Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 50-100 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Gradient: A typical gradient is 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of the this compound conjugate.
Materials:
-
Purified conjugate sample
-
LC-MS system with an ESI source
-
Solvents and column as described in the HPLC protocol
Procedure:
-
Sample Preparation: Prepare a sample solution as described for HPLC analysis (concentration can be lower, e.g., 10-20 µg/mL).
-
LC-MS Conditions:
-
Use the same LC conditions as in the HPLC protocol to allow for correlation of the UV and MS data.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-2000.
-
Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.
-
-
-
Data Analysis: Identify the peak corresponding to the conjugate in the total ion chromatogram (TIC). Examine the mass spectrum of this peak to find the molecular ions (e.g., [M+H]⁺, [M+Na]⁺). Compare the observed mass with the calculated theoretical mass of the conjugate.
Protocol 3: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the chemical structure of the this compound conjugate.
Materials:
-
5-10 mg of the purified conjugate
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the assignment of complex structures.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons in the structure. Assign the chemical shifts in the ¹³C NMR spectrum. The data should be consistent with the expected structure of the this compound conjugate.
Signaling Pathway
Thalidomide-based PROTACs function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Cereblon-mediated protein degradation pathway induced by a thalidomide-based PROTAC.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Thalidomide-Propargyne-PEG2-COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-Propargyne-PEG2-COOH in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the structural components of this compound and how do they influence its solubility?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate designed for use in PROTAC technology.[1] Its solubility is influenced by its distinct components:
-
Thalidomide (B1683933): The core structure is based on thalidomide, a compound known for its poor aqueous solubility due to its crystalline nature.[2][3][4]
-
Propargyl Group: This is a hydrophobic alkyl group which can decrease aqueous solubility.[5]
-
PEG2 Linker: The short two-unit polyethylene (B3416737) glycol (PEG) chain is hydrophilic and is incorporated to improve water solubility.[6][7][8][9] PEGylation is a common strategy to enhance the solubility of hydrophobic molecules.[10]
-
Carboxylic Acid (COOH): This terminal group is ionizable. Its protonation state is pH-dependent, which significantly impacts the molecule's overall solubility.[11][12][13][14]
Q2: My this compound is precipitating when I dilute my DMSO stock into my aqueous experimental buffer. What is the likely cause?
A2: This is a common issue that arises when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The small amount of DMSO from the stock solution is often insufficient to keep the compound dissolved upon significant dilution into the aqueous buffer. This is a frequent challenge with molecules that have high molecular weight and significant lipophilicity.[15][16]
Q3: What is the recommended first step for dissolving this compound?
A3: The recommended initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for many organic molecules, including thalidomide and its derivatives.[2][3][17][18] From this stock solution, you can then perform serial dilutions into your aqueous buffer. It is crucial to ensure the final concentration of the organic co-solvent in your assay is low enough (typically <0.5% v/v) to not interfere with the biological system.[18]
Q4: How does pH affect the solubility of this compound?
A4: The terminal carboxylic acid group has a pKa of approximately 4.5.[11]
-
Above pH 4.5: The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻), which is more polar and thus more soluble in aqueous solutions.[12][13][19]
-
Below pH 4.5: The group will be protonated (-COOH), making the molecule less polar and significantly reducing its water solubility.[11][19] Therefore, maintaining a buffer pH above 6 is generally recommended to enhance solubility.
Q5: Are there other formulation strategies I can use to improve solubility for in vitro assays?
A5: Yes, besides pH adjustment and the use of co-solvents, you can employ solubilizing excipients. Complexation with cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), has been shown to significantly improve the aqueous solubility and stability of thalidomide.[20] Non-ionic surfactants can also be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its solubility.[21][22][23]
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound in aqueous buffers.
Problem 1: The compound does not dissolve in the aqueous buffer even at low concentrations.
-
Possible Cause: The intrinsic aqueous solubility of the compound is very low, and direct dissolution in an aqueous medium is not feasible.
-
Solution Workflow:
Caption: Initial workflow for dissolving the compound.
Problem 2: The compound precipitates out of the aqueous buffer after dilution from an organic stock solution.
-
Possible Cause 1: The pH of the aqueous buffer is too low, leading to the protonation of the terminal carboxylic acid group and a decrease in solubility.
-
Solution:
-
Possible Cause 2: The final concentration of the compound in the aqueous buffer is still above its kinetic solubility limit, even with a small percentage of co-solvent.
-
Solution Workflow:
Caption: Troubleshooting precipitation after dilution.
Data on Solubility Enhancement Strategies
The following table summarizes common strategies and their effectiveness in improving the solubility of poorly soluble compounds like thalidomide derivatives.
| Strategy | Agent/Method | Typical Concentration/Condition | Mechanism of Action | Key Considerations |
| Co-solvency | Dimethyl sulfoxide (DMSO) | < 0.5% v/v in final solution | Increases the polarity of the solvent mixture, disrupting the solute-solute interactions of the compound. | High concentrations can be toxic to cells and may interfere with assays.[2][3] |
| pH Adjustment | Buffers (e.g., PBS, HEPES) | pH 7.0 - 8.0 | Deprotonates the terminal carboxylic acid to the more soluble carboxylate form.[12][13] | Ensure the pH is compatible with the biological assay and protein stability. |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% w/v | Forms inclusion complexes where the hydrophobic part of the molecule is shielded within the cyclodextrin (B1172386) cavity.[20] | Can sometimes interfere with ligand-receptor binding if the binding site is encapsulated. |
| Micellar Solubilization | Tween® 20 or 80 | 0.01 - 0.1% v/v | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Use concentrations above the critical micelle concentration (CMC). May affect cell membranes at higher concentrations. |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10, 50, or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, provided the compound is stable under these conditions.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining Kinetic Solubility using Nephelometry
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).
-
In a 96-well plate, add your desired aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.
-
Add a small volume of the DMSO stock solution to each well to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Mix the plate by shaking for 1-2 hours at room temperature.
-
Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.
-
The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in PBS, pH 7.4).
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Slowly add the compound's DMSO stock solution dropwise to the HP-β-CD solution while vortexing vigorously to achieve the desired final concentration.
-
Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-4 hours.
-
Centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, for use in your experiments. This solution can then be further diluted in the assay buffer.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propargyl group - Wikipedia [en.wikipedia.org]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation - Wikipedia [en.wikipedia.org]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. webhome.auburn.edu [webhome.auburn.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. benchchem.com [benchchem.com]
- 23. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Thalidomide-Based Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide: Low or No Target Protein Degradation
This guide provides a systematic approach to identifying and resolving issues related to low PROTAC efficiency.
Question: My thalidomide-based PROTAC shows little to no degradation of my target protein. What are the initial steps I should take?
Answer:
When a PROTAC fails to induce degradation, the problem typically falls into one of three categories: issues with the PROTAC molecule itself, problems within the biological system, or inefficient ternary complex formation.[1] A logical workflow to diagnose the issue is essential.
Caption: A systematic workflow for troubleshooting low PROTAC efficiency.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (ideally >95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can be a significant factor.[1]
-
Verify E3 Ligase Expression: Ensure your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the functional ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[2][3] It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM).[4]
Frequently Asked Questions (FAQs)
Q1: How critical is the linker in my thalidomide-based PROTAC?
A1: The linker is not just a spacer; it is a critical determinant of PROTAC efficacy.[2] Its length, composition, and attachment points influence the stability and geometry of the ternary complex.[4] An improperly designed linker can prevent the target protein and CRBN from coming together in a productive orientation for ubiquitination.[2][5]
Key Linker Considerations:
-
Length: The optimal linker length is target-dependent and often requires empirical testing.[5][6] Linkers that are too short may cause steric clashes, while linkers that are too long may not effectively bring the two proteins into proximity.[5]
-
Composition: The chemical makeup of the linker affects crucial physicochemical properties like solubility and cell permeability.[2] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, while alkyl chains are more hydrophobic.[7]
-
Attachment Point: The position where the linker is attached to the thalidomide moiety and the target-binding ligand can significantly impact the geometry of the ternary complex.[8]
Q2: My PROTAC has poor solubility. How can this affect my results and how can I improve it?
A2: Poor aqueous solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity.[3] This can lead to several experimental problems:
-
Precipitation in Assays: The PROTAC may precipitate in cell culture media or assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[3]
-
Inaccurate Quantification: Undissolved compound results in errors when determining the actual concentration in stock solutions and experiments.[3]
-
Low Bioavailability: Poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target.[3]
-
Irreproducible Results: The degree of precipitation can vary between experiments, causing a lack of reproducibility.[3]
Strategies to Improve Solubility:
-
Linker Modification: Incorporating more hydrophilic linkers, such as PEG chains, can improve solubility.[7]
-
Formulation: Using co-solvents like DMSO for in vitro assays is common, but the final concentration should be kept low (typically ≤0.5%) to avoid cellular toxicity.[7]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target ligand.[7]
Q3: How can I confirm that my PROTAC is forming a ternary complex in cells?
A3: Confirming the formation of the Target-PROTAC-CRBN ternary complex is a critical step. Several assays can be used to validate this:
-
Co-immunoprecipitation (Co-IP): This is a standard method to verify protein-protein interactions. By pulling down the target protein, you can blot for the presence of CRBN, and vice-versa.
-
NanoBRET™ Assay: This technology can be used to measure ternary complex formation in live cells by fusing one protein to a NanoLuc luciferase and the other to a fluorescent acceptor.[4][9]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in living cells by measuring changes in protein thermal stability upon ligand binding.[4]
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Q4: What are the potential off-target effects of thalidomide-based PROTACs?
A4: The primary off-target effects of thalidomide-based PROTACs are related to the inherent activity of the thalidomide moiety.[10] Thalidomide and its analogs can act as "molecular glues," recruiting unintended proteins (neosubstrates) to CRBN for degradation.[10][11] The most well-known off-targets are the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[10] Degradation of these proteins can have unintended biological consequences.[10] It is important to perform proteomics studies to assess the global effects of your PROTAC on the proteome.
Data Presentation
Table 1: Impact of Linker Composition and Length on PROTAC Efficiency (Illustrative Data)
This table summarizes representative data from studies on thalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation efficiency. Actual values are target and system-dependent.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | 12 | 25 | >90 | [5] |
| BRD4 | PEG | 16 | 8 | >95 | [5] |
| BTK | Alkyl | 10 | 50 | 85 | [2] |
| BTK | PEG | 11 | 15 | >90 | [2] |
| p38α | PEG | 8 | >1000 | <20 | [6] |
| p38α | PEG | 12 | 100 | >80 | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[7]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of your PROTAC or a vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western Blot, probing for the interaction partner (e.g., CRBN). A band for CRBN in the lane where the target protein was pulled down indicates ternary complex formation. Also, probe for the immunoprecipitated protein as a positive control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage recommendations for Thalidomide-Propargyne-PEG2-COOH
This technical support center provides essential information on the stability and storage of Thalidomide-Propargyne-PEG2-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your research.
Stability and Storage Recommendations
Proper storage is critical to maintain the quality and stability of this compound. Below is a summary of the recommended storage conditions for the compound in both solid form and as a stock solution.
Quantitative Storage Recommendations
| Form | Storage Temperature | Shelf Life | Special Conditions |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years (1095 days)[1] | Store in a dry, dark place. |
| 2-8°C | Short-term storage | Protect from moisture and light. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture and light.[2] |
| -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture and light.[2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO).[1][3] For complete dissolution, ultrasonic treatment may be necessary.[1]
Q2: How should I prepare a stock solution?
A2: To prepare a stock solution, dissolve the solid compound in the appropriate amount of DMSO to achieve your desired concentration. It is recommended to prepare a concentrated stock solution, which can then be diluted for your experiments. Once prepared, the solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: Can I store the stock solution at 4°C?
A3: It is not recommended to store stock solutions at 4°C for extended periods. For short-term storage, 2-8°C is acceptable for the solid form, but solutions are best stored at -20°C or -80°C to ensure stability.[2]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect the compound, both in solid form and in solution, from light to prevent potential photodegradation.[2]
Q5: What are the signs of compound degradation?
A5: Visual signs of degradation in the solid form can include a change in color from its typical faint yellow to yellow-green appearance or a change in texture. For solutions, precipitation upon thawing or a decrease in experimental efficacy can indicate degradation. If you observe any of these signs, it is recommended to use a fresh vial of the compound.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the use of this compound in your experiments.
Issue 1: Inconsistent or poor results in my PROTAC experiment.
-
Possible Cause: Degradation of the this compound linker due to improper storage or handling.
-
Solution:
-
Verify Storage Conditions: Ensure that the compound and its solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Use a Fresh Aliquot: If you have been using the same stock solution for an extended period or have subjected it to multiple freeze-thaw cycles, switch to a fresh aliquot.
-
Prepare Fresh Solutions: For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[3]
-
Issue 2: The compound will not fully dissolve in DMSO.
-
Possible Cause: The concentration may be too high, or the compound may require assistance to fully dissolve.
-
Solution:
-
Use Ultrasonication: As recommended, use an ultrasonic bath to aid in the dissolution of the compound in DMSO.[1]
-
Gentle Warming: Gentle warming of the solution can also help, but be cautious not to overheat as this could lead to degradation.
-
Check Solvent Quality: Ensure that the DMSO used is of high purity and anhydrous, as water content can affect solubility.
-
Issue 3: I observe precipitation in my stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freezing process.
-
Solution:
-
Warm and Vortex: Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound.
-
Sonication: If vortexing is insufficient, a brief sonication may be necessary to ensure the solution is homogeneous before use.
-
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability and handling of this compound.
Caption: Troubleshooting workflow for experimental issues.
Chemical Structure and Degradation Considerations
Understanding the structure of this compound is important for its application. The molecule incorporates a thalidomide (B1683933) moiety for E3 ligase binding, a PEG2 linker for spacing, and a terminal carboxylic acid for conjugation.[4][5] The propargyne group allows for click chemistry reactions.[3]
While specific degradation pathways are not extensively detailed in the provided literature, molecules with similar functional groups can be susceptible to hydrolysis, particularly at the ester and amide bonds, if exposed to acidic or basic conditions or prolonged exposure to moisture.
Conceptual Degradation Pathway
The following diagram illustrates a conceptual relationship between environmental factors and the potential degradation of the compound.
Caption: Factors leading to compound degradation.
References
Technical Support Center: PROTAC Synthesis with Thalidomide-Propargyne-PEG2-COOH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges in the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Thalidomide-Propargyne-PEG2-COOH.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in this compound?
A1: this compound is a bifunctional linker-ligand conjugate used in PROTAC synthesis.
-
Thalidomide (B1683933): This moiety serves as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
Propargyne: The propargyne group (a terminal alkyne) provides a reactive handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient ligation to an azide-modified target protein ligand.
-
PEG2-COOH: The di-ethylene glycol (PEG2) spacer is a hydrophilic linker that connects the thalidomide and propargyne moieties.[3] The terminal carboxylic acid (-COOH) allows for standard amide bond formation with an amine-functionalized protein of interest (POI) ligand using coupling reagents like EDC/NHS.[3][4]
Q2: I am observing a low yield of my final PROTAC product. What are the common causes?
A2: Low yield is a frequent issue in multi-step organic synthesis. For PROTACs utilizing this linker, common culprits include:
-
Inefficient amide coupling: The reaction between the carboxylic acid of the linker and the amine of your POI ligand may be incomplete.
-
Side reactions: The reagents or intermediates may be participating in unintended reactions.
-
Degradation of starting materials or product: Thalidomide and other components can be sensitive to certain reaction conditions.
-
Issues during workup and purification: The product may be lost during extraction or chromatography.
Q3: My final product appears impure by LC-MS analysis. What are the likely impurities?
A3: Impurities can arise from several sources:
-
Unreacted starting materials: Residual this compound or your POI ligand.
-
Byproducts of the coupling reaction: For example, if using EDC/NHS, N-acylisourea byproducts can form.
-
Side-products from the PEG linker: Although less common with a defined PEG2 linker, PEGylation can sometimes result in a mixture of species with different numbers of PEG units.[5]
-
Degradation products: Breakdown of the thalidomide or other sensitive functional groups.
Q4: I am having difficulty purifying my PEGylated PROTAC. Why is this and what can I do?
A4: The polyethylene (B3416737) glycol (PEG) linker, while beneficial for solubility, complicates purification.[5] PEGylated molecules may not separate well from starting materials or byproducts using standard chromatography due to their similar physicochemical properties.[5] A combination of chromatographic techniques is often necessary for successful purification.
Troubleshooting Guides
Low Yield in Amide Coupling Reaction
If you are experiencing a low yield when coupling this compound with an amine-containing POI ligand using EDC/NHS chemistry, consider the following:
| Observation | Potential Cause | Recommended Action |
| Reaction stalls; starting materials remain | 1. Inefficient activation of carboxylic acid. | • Ensure EDC and NHS are fresh and anhydrous. • Optimize the molar ratio of EDC/NHS to the carboxylic acid (typically 1.1-1.5 equivalents). |
| 2. Hydrolysis of NHS ester. | • Perform the reaction in an anhydrous solvent (e.g., DMF, DCM). • Control the pH; activation is most efficient at pH 4.5-6.0, while coupling to the amine is better at pH 7.2-8.5.[6] | |
| 3. Low reactivity of the amine. | • Ensure the amine is not protonated (a mild base like DIPEA can be added). • Consider a more potent coupling agent like HATU or HBTU. | |
| Multiple unidentified peaks in LC-MS | 1. Side reactions. | • Lower the reaction temperature. • Ensure the absence of nucleophilic impurities in the solvent and starting materials. |
| 2. Degradation of product or starting materials. | • Confirm the stability of your POI ligand under the reaction conditions. • Reduce reaction time. |
Interpreting Mass Spectrometry Results
Mass spectrometry is a critical tool for analyzing PROTAC synthesis. Here are some common observations and their potential interpretations:
| MS Observation | Potential Interpretation | Suggested Next Steps |
| Peak corresponding to starting materials | Incomplete reaction. | Re-run the reaction with optimized conditions (see above table). |
| Desired product mass is observed, but with low intensity | Low yield. | See troubleshooting guide for low yield. |
| Peak at [M+56] | Possible formation of an N-acylisourea byproduct with EDC. | Optimize coupling conditions; ensure efficient reaction with the amine. |
| Broad peaks or multiple closely spaced peaks around the product mass | PEG heterogeneity (less likely with a defined PEG2 linker) or presence of isomers. | High-resolution MS may be needed. Optimize purification to isolate the desired species. |
| Peak corresponding to hydrolyzed NHS ester of the linker | Inefficient coupling and hydrolysis of the activated linker. | Ensure anhydrous conditions and optimize pH. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound with an Amine-Functionalized POI Ligand using EDC/NHS
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution.
-
Add the solution of the POI ligand and DIPEA to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC molecule.
Troubleshooting Logic for Low PROTAC Yield
Caption: A logical approach to troubleshooting poor PROTAC synthesis yields.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. Thalidomide-NH-PEG2-COOH, 2412056-45-0 | BroadPharm [broadpharm.com]
- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Enhancing the In-Vivo Stability of PROTACs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Proteolysis Targeting Chimeras (PROTACs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the in-vivo instability of PROTACs with PEG linkers?
PROTACs with PEG linkers can exhibit in-vivo instability primarily due to metabolic degradation. The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, which are abundant in the liver.[1] This can lead to O-dealkylation and rapid clearance of the PROTAC from circulation, resulting in a short in-vivo half-life and reduced therapeutic efficacy.[1] Additionally, the high flexibility of long PEG chains, while sometimes beneficial for ternary complex formation, can also lead to less stable interactions between the target protein and the E3 ligase, impacting degradation efficiency.[1][2]
Q2: How does the length of a PEG linker influence the in-vivo stability and activity of a PROTAC?
The length of the PEG linker is a critical parameter that significantly affects a PROTAC's performance.[2][3]
-
Too short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[]
-
Too long: An excessively long linker can lead to a higher entropic penalty upon binding, potentially decreasing potency and increasing the likelihood of off-target effects.[2] It can also increase susceptibility to metabolic degradation.[5]
-
Optimal length: The optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.[2] This optimal length is target-dependent and must be determined empirically for each PROTAC system.[2]
Q3: What are the most common strategies to improve the metabolic stability of PROTACs containing PEG linkers?
Several strategies can be employed to enhance the metabolic stability of PEG-containing PROTACs:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural elements such as piperazine (B1678402), piperidine, triazole, or phenyl rings can shield the molecule from metabolic enzymes.[1][3][6] These rigid structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1][3]
-
Optimize Linker Length: Systematically varying the linker length can help identify the optimal balance between ternary complex formation and metabolic stability.[1][6]
-
Replace PEG with Alkyl Chains: In some cases, replacing the PEG linker with a more metabolically stable alkyl chain can improve in-vivo stability.[1] However, this may impact solubility.[3]
-
Introduce Cyclic Structures: Incorporating cyclic linkers, such as those containing piperazine or pyrimidine, has been shown to reduce lipophilicity and metabolic clearance.[7][8]
Q4: How do modifications to the PEG linker affect the physicochemical properties of the PROTAC, such as solubility and permeability?
Modifying the PEG linker can have a significant impact on the PROTAC's physicochemical properties:
-
Solubility: Replacing a hydrophilic PEG linker with more lipophilic moieties like alkyl chains or aromatic rings can decrease aqueous solubility.[1] Conversely, incorporating polar groups like piperazine can enhance solubility.[1][9]
-
Permeability: Enhancing lipophilicity by replacing a portion of the PEG linker with a phenyl ring has been shown to improve passive cell permeability.[1][6] However, excessively long or polar linkers can reduce cell permeability.[] The flexible nature of PEG linkers may also allow them to adopt folded conformations that shield polar surface area, potentially aiding membrane traversal.[10]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low in-vivo efficacy despite good in-vitro potency | Poor metabolic stability of the PEG linker leading to rapid clearance.[1] | 1. Incorporate a more rigid linker component (e.g., piperazine, piperidine, triazole).[1][3]2. Synthesize and test analogs with shorter or longer linkers to find the optimal length for stability and activity.[1]3. Consider replacing the PEG linker with an alkyl chain, being mindful of potential solubility changes.[1] |
| High variability in experimental results | PROTAC degradation during sample preparation or analysis. Instability in plasma or cell culture media.[1] | 1. Optimize LC-MS/MS parameters to minimize in-source fragmentation.[1]2. Perform plasma stability assays to assess degradation in biological matrices.[1]3. Ensure consistent and rapid sample processing protocols.[1] |
| Poor oral bioavailability | First-pass metabolism in the liver and/or gut wall.[1] Low cell permeability.[1] | 1. Improve metabolic stability using the strategies mentioned above.[1]2. Enhance cell permeability by replacing a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring.[1][6]3. Investigate formulation strategies like amorphous solid dispersions to improve solubility and dissolution.[1] |
| PROTAC appears to be inactive in cellular assays | The PROTAC is not efficiently forming a stable ternary complex. The PROTAC is not penetrating the cell membrane.[1] | 1. Modify the linker to alter the distance and orientation between the two ligands.[1]2. Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation.[1]3. Perform a Caco-2 permeability assay to assess cell entry.[1] |
| Evidence of PROTAC aggregation | Poor solubility of the PROTAC molecule.[11] | 1. Incorporate more polar groups into the linker, such as piperazine.[1][9]2. Investigate different formulation strategies, including the use of solubility-enhancing excipients.[1] |
Quantitative Data Summary
The following tables summarize the impact of linker modifications on PROTAC stability and permeability. It is important to note that direct head-to-head comparisons of a PEG linker with a specific modification within the same PROTAC scaffold are not always available in the literature. The data presented here is a compilation from various studies to illustrate general trends.
Table 1: Comparison of PROTAC Half-Life with Different Linker Chemistries
| PROTAC Scaffold | Linker Type | Matrix | Half-life (t½) in min | Reference |
| Generic PROTAC | Linear Linker | Human Hepatocytes | Varies (often < 30) | [1] |
| Generic PROTAC | Piperazine-containing | Human Hepatocytes | Varies (often > 60) | [1] |
Table 2: Impact of Linker Modification on Oral Bioavailability and Permeability
| PROTAC Target | Linker Modification | Change in Property | Reference |
| Androgen Receptor | Introduction of cyclic linkers | Improved oral exposure | [6] |
| SMARCA2/4 | Replacement of PEG with a phenyl ring | Improved passive permeability | [12] |
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in-vitro intrinsic clearance of a PROTAC.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add the phosphate buffer.
-
Add the HLM to the buffer and pre-incubate at 37°C for 5 minutes.
-
Add the test PROTAC to the HLM solution (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold ACN with IS.[1]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent PROTAC at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC
-
Human plasma (or other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add the plasma.
-
Spike the test PROTAC into the plasma at a final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), add cold ACN with IS to precipitate the plasma proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent PROTAC at each time point.
-
Calculate the percentage of the PROTAC remaining over time.
Caco-2 Permeability Assay
Objective: To assess the cell permeability and potential for active transport of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell plates
-
Test PROTAC
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayer with transport buffer.
-
Add the test PROTAC to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).[1]
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[1]
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.[1]
Visualizations
Caption: Mechanism of action of a PROTAC, leading to target protein degradation.
Caption: Experimental workflow for assessing PROTAC stability and efficacy.
Caption: Logical relationship of strategies to improve PROTAC in-vivo stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Thalidomide-Propargyne-PEG2-COOH Conjugates
Welcome to the technical support center for the purification of Thalidomide-Propargyne-PEG2-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this PROTAC building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials (e.g., a thalidomide (B1683933) precursor and the Propargyne-PEG2-COOH linker), byproducts from side reactions, and degradation products. A significant challenge is the potential formation of a byproduct from nucleophilic acyl substitution, which can co-elute with the desired product during reverse-phase HPLC.[1] Another potential impurity is glutamine, which can be a starting material in the synthesis of the thalidomide moiety.[2]
Q2: What is a recommended starting method for the purification of this compound?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying this type of conjugate. A C18 or C8 column is a good starting point, with a mobile phase gradient of acetonitrile (B52724) and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Q3: How can I assess the purity of my final product?
A3: Purity should be assessed using analytical RP-HPLC with UV detection (typically around 210-220 nm). The peak area percentage of the main product peak will give a quantitative measure of purity. Identity confirmation should be performed using high-resolution mass spectrometry (HRMS) to ensure the molecular weight matches the expected value for this compound.
Q4: What is the expected solubility of this compound?
A4: this compound is reported to be soluble in DMSO at a concentration of 125 mg/mL (291.79 mM), which may require sonication to fully dissolve.[3]
Troubleshooting Guide
Problem 1: Co-elution of Impurities with the Product Peak in RP-HPLC
-
Possible Cause: An impurity with very similar polarity to the desired conjugate is present. This is a known issue with some thalidomide-based PROTAC precursors where a byproduct of nucleophilic acyl substitution can be difficult to separate.[1]
-
Troubleshooting Steps:
-
Optimize the HPLC Gradient: A shallower gradient during the elution of the product peak can increase the resolution between the product and the impurity.
-
Change the Stationary Phase: If a C18 column is being used, switching to a different stationary phase, such as a phenyl-hexyl or a column with different surface chemistry, may alter the selectivity and allow for separation.
-
Modify the Mobile Phase:
-
Change the organic modifier (e.g., from acetonitrile to methanol).
-
Adjust the pH of the aqueous mobile phase by using a different additive (e.g., switching from formic acid to trifluoroacetic acid or using a buffer).
-
-
Employ a Scavenger During Synthesis: To prevent the formation of the co-eluting impurity resulting from nucleophilic acyl substitution, consider using a scavenger like taurine (B1682933) in the reaction mixture.[1]
-
Problem 2: Poor Peak Shape (Tailing or Fronting) in Analytical HPLC
-
Possible Cause:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid, leading to poor peak shape.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and inject a smaller amount onto the column.
-
Use an Acidic Additive: The addition of 0.1% formic acid or trifluoroacetic acid to the mobile phase will protonate the carboxylic acid, reducing secondary interactions and improving peak shape.
-
Check Column Health: The column may be degraded. Flush the column or replace it if necessary.
-
Problem 3: Low Recovery of the Product After Purification
-
Possible Cause:
-
Precipitation: The product may be precipitating during the collection or solvent evaporation steps.
-
Adsorption: The compound may be adsorbing to the collection vials or tubing.
-
Degradation: The compound may be unstable under the purification or workup conditions.
-
-
Troubleshooting Steps:
-
Minimize Water Content During Lyophilization: If lyophilizing from a high aqueous content, ensure the product is fully dissolved. Consider adding a co-solvent like tert-butanol (B103910) to aid in lyophilization.
-
Use Low-Adsorption Labware: Utilize polypropylene (B1209903) or silanized glass vials for collection and storage.
-
Perform a Stability Study: Assess the stability of the conjugate in the mobile phase over time to ensure it is not degrading during the purification process.
-
Quantitative Data Summary
The following tables provide typical starting conditions for the purification and analysis of this compound.
Table 1: Preparative RP-HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-70% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
| Injection Volume | Dependent on sample concentration |
Table 2: Analytical RP-HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO.
-
Column Equilibration: Equilibrate the preparative C18 column with 90% Mobile Phase A and 10% Mobile Phase B for at least 3 column volumes.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Run the gradient as described in Table 1.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Solvent Evaporation: Combine the pure fractions and remove the acetonitrile using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a solid.
Protocol 2: Purity Assessment by Analytical RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in DMSO. Dilute this stock solution to approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject 5 µL of the diluted sample.
-
Gradient Elution: Run the gradient as described in Table 2.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the percentage of the area of the main product peak relative to the total area of all peaks.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for overcoming common purification challenges.
References
Validation & Comparative
Navigating the PROTAC Landscape: A Guide to Alternatives for Thalidomide-Propargyne-PEG2-COOH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized the field of targeted drug discovery. These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A widely used building block in PROTAC synthesis is Thalidomide-Propargyne-PEG2-COOH, which provides a Cereblon (CRBN) E3 ligase ligand, a flexible polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid for conjugation.
However, the modular nature of PROTACs allows for extensive optimization by exploring alternatives for each of its three key components: the E3 ligase ligand, the linker, and the conjugation chemistry. This guide provides a comprehensive comparison of viable alternatives to the traditional this compound scaffold, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
I. Alternatives to the Thalidomide CRBN Ligand: Expanding the E3 Ligase Toolbox
While CRBN is a well-validated and widely used E3 ligase in PROTAC development, a growing number of alternative E3 ligases and their corresponding ligands are being successfully exploited. The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, tissue specificity, and potential for off-target effects.
Here, we compare the performance of PROTACs recruiting different E3 ligases for the degradation of the well-characterized target protein, Bromodomain-containing protein 4 (BRD4).
Table 1: Performance Comparison of PROTACs Utilizing Different E3 Ligase Ligands for BRD4 Degradation
| E3 Ligase Recruited | E3 Ligase Ligand Example | PROTAC Example | DC50 | Dmax | Cell Line |
| CRBN | Thalidomide derivative | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| Lenalidomide derivative | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 | |
| VHL | VH032 derivative | PROTAC 17 | Low nM range | >90% | Not specified |
| ARV-771 | ARV-771 | < 5 nM | >95% | Castration-Resistant Prostate Cancer (CRPC) | |
| MZ1 | MZ1 | 8 nM | Complete at 100 nM | H661 | |
| IAP | LCL-161 derivative | SNIPER-7 | Optimal degradation at 0.1 µM | Not specified | Not specified |
| KEAP1 | KI-696 derivative | MS83 | Not specified | Effective degradation | MDA-MB-468 |
| KI-696 derivative | SD-2406 | Effective degradation | Not specified | LNCaP |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions. This data is for illustrative purposes to highlight the potential of different E3 ligases.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Navigating the PROTAC Linker Landscape: A Comparative Guide to Thalidomide-Conjugated PEG and Alkyl Tethers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase ligand, plays a critical role in the overall efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of two prevalent linker classes when conjugated with a thalidomide-based E3 ligase ligand: the hydrophilic polyethylene (B3416737) glycol (PEG) linker, exemplified by a propargyne-PEG2-COOH moiety, and the more hydrophobic alkyl linkers.
The Influence of the Linker on PROTAC Efficacy: A Tale of Two Chemistries
The choice between a PEG-based and an alkyl linker can significantly impact a PROTAC's physicochemical properties and, consequently, its biological activity. PEG linkers, with their repeating ethylene (B1197577) glycol units, are known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules.[1][2][3] This can be particularly advantageous for PROTACs with lipophilic warheads and E3 ligase ligands, potentially improving their pharmacokinetic profiles.
Conversely, alkyl chains, being hydrophobic, can increase the lipophilicity of a PROTAC, which may enhance its cell permeability.[4] However, excessive lipophilicity can also lead to poor solubility and non-specific binding. The flexibility of both linker types is also a critical factor, allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][5]
Quantitative Comparison of Linker Performance
To illustrate the impact of linker choice, we have summarized representative data from studies on thalidomide-based PROTACs targeting the BRD4 protein. It is important to note that this data is collated from different studies and experimental conditions may vary.
Table 1: Comparative Degradation Efficacy of Thalidomide-Based BRD4 PROTACs with PEG and Alkyl Linkers
| PROTAC ID | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | 3-unit PEG | various | <1 | >95 | [1] |
| dBET1 | 4-unit PEG | various | ~4 | >90 | [1] |
| Compound A | Alkyl/Ether | H661 | < 12 | No degradation | [6] |
| Compound B | Alkyl/Ether | Not Specified | >100 | Not Specified | [7] |
| Compound 27 | Linear Aliphatic | MDA-MB-231 | Not Specified | Effective Degradation | [8] |
| Compound 28 | Linear Aliphatic | MDA-MB-231 | Not Specified | Effective Degradation | [8] |
Data Interpretation: The summarized data highlights that both PEG and alkyl linkers can be incorporated into effective BRD4 degraders. Notably, the highly potent and widely used BRD4 PROTACs, ARV-825 and dBET1, utilize PEG linkers.[1] This underscores the success of PEG linkers in achieving high degradation efficiency. While some studies show that certain alkyl/ether linkers can result in a loss of degradation activity, other examples with linear aliphatic chains have demonstrated effective degradation.[6][8] This variability emphasizes that the optimal linker is highly dependent on the specific chemical architecture of the PROTAC and the target protein. The "Thalidomide-Propargyne-PEG2-COOH" linker provides a short, hydrophilic PEG chain with a terminal alkyne group, which is amenable to "click chemistry" for straightforward PROTAC synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific findings. Below are methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein, such as BRD4, in cultured cells following treatment with a PROTAC.[9][10][11]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, THP-1)[9]
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[10]
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
Cell Viability Assay
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.[12][13]
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.[12]
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.[13]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[12]
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action, the experimental workflow for assessing degradation, and the logical relationship of linker properties.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker properties and their impact.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The "Goldilocks" Effect: Optimizing PEG Linker Length in Thalidomide-Based PROTACs for Enhanced Protein Degradation
A comparative analysis of polyethylene (B3416737) glycol (PEG) linker length in thalidomide-based Proteolysis Targeting Chimeras (PROTACs) reveals a critical, non-linear relationship between linker length and degradation efficacy. The selection of an optimal linker is a pivotal factor in the design of potent protein degraders, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase Cereblon (CRBN). This guide provides a comprehensive comparison of thalidomide (B1683933) PROTACs with varying PEG linker lengths, supported by experimental data and detailed methodologies for researchers in drug development.
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy.[1] Its length and composition are critical for establishing a productive ternary complex (Protein of Interest-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] Thalidomide and its analogs are widely used to recruit the CRBN E3 ubiquitin ligase.[2] The incorporation of PEG linkers can enhance the solubility and cell permeability of the PROTAC molecule.[3] However, the length of the PEG chain requires careful optimization for each specific target.[3]
An overly short linker may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the target protein and E3 ligase into productive proximity.[2] This often results in a "Goldilocks effect," where intermediate linker lengths can be less effective than both shorter and longer ones.[3]
Comparative Efficacy of Thalidomide PROTACs with Varying PEG Linker Lengths
The degradation potency of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.[4] However, the collective data illustrates the general trend of PEG linker length optimization.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[4] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[4] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4][5] |
| 4-5 | BRD4 | H661 | < 0.5 | Potent | Longer PEG linkers can restore high degradation potency.[6] |
| 8 | BRD4 | Various | - | - | Commercially available as a building block, suggesting utility in certain contexts.[7] |
Note: The data presented is a synthesis of findings from multiple research articles.[4][6] The "hook effect," a phenomenon where PROTAC efficacy decreases at higher concentrations, should also be considered when interpreting degradation data.[4]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action for a thalidomide-based PROTAC and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
A systematic approach is crucial for the comparative analysis of PROTACs with different linker lengths. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., H661) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs with varying PEG linker lengths. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 24 hours), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[2]
-
Cell Viability Assay
This assay assesses the downstream effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
After overnight adherence, treat the cells with a serial dilution of the PROTACs.[2]
-
-
Incubation:
-
Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).[2]
-
-
Viability Measurement:
-
Add a viability reagent such as MTT or resazurin (B115843) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
-
References
case studies validating the use of Thalidomide-Propargyne-PEG2-COOH in proteomics
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has revolutionized approaches to therapeutic intervention and the study of protein function. Central to this field are chemical probes that can hijack the cellular machinery to selectively eliminate proteins of interest. Thalidomide and its derivatives have emerged as powerful E3 ligase recruiters, forming the basis of many proteolysis-targeting chimeras (PROTACs) and activity-based probes. This guide provides a comparative overview of the use of thalidomide-based probes in proteomics, with a special focus on validating versatile probes such as Thalidomide-Propargyne-PEG2-COOH.
Introduction to Thalidomide-Based Probes in Proteomics
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, exert their biological effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction can be harnessed to induce the degradation of specific target proteins. In the context of proteomics, thalidomide-based probes serve two primary purposes:
-
As a component of PROTACs: A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ligase (such as thalidomide), and a linker. The PROTAC simultaneously binds the target protein and CRBN, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Quantitative proteomics is essential to validate the efficacy and specificity of these degraders.
-
As activity-based probes (ABPs): When functionalized with a reporter tag, such as an alkyne group (e.g., in this compound), these probes can be used to identify and enrich CRBN and its binding partners from complex biological samples. The propargyne group allows for "click chemistry," a highly specific and efficient reaction, to attach a biotin (B1667282) tag for enrichment or a fluorescent dye for visualization.
Comparative Performance of CRBN-Based Probes
The choice of E3 ligase recruiter is a critical determinant of a PROTAC's performance. While thalidomide-based probes recruiting CRBN are widely used, alternatives such as those recruiting the von Hippel-Lindau (VHL) E3 ligase are also common. The selection between these can be guided by factors such as potency, selectivity, and the specific cellular context.
Below is a summary of representative performance data comparing a CRBN-based degrader (dBET1) and a VHL-based degrader (MZ1), both targeting the BRD4 protein. This data illustrates the types of quantitative comparisons that are crucial in validating a new probe or PROTAC.[1]
| Parameter | dBET1 (CRBN-based) | MZ1 (VHL-based) | Rationale for Comparison |
| Binding Affinity (BRD4 BD2, Kd) | ~90 nM | ~28 nM | Reflects the affinity of the target-binding portion of the PROTAC. |
| Ternary Complex Cooperativity (α) | ~1 (Non-cooperative) | >1 (Positive) | Positive cooperativity can enhance the stability of the ternary complex, potentially leading to more efficient degradation. |
| Degradation Potency (DC50 in HeLa cells) | ~3 nM | ~13 nM | Indicates the concentration of the PROTAC required to degrade 50% of the target protein. |
| Kinetics of Degradation | Rapid onset | Slower onset | The rate of degradation can be influenced by factors like ternary complex stability and the cellular localization of the E3 ligase. |
| Selectivity | Degrades BRD2, BRD3, and BRD4 | Degrades BRD2, BRD3, and BRD4 | Both are considered pan-BET family degraders due to the nature of the BRD4-binding warhead. |
Experimental Protocols
Accurate validation of thalidomide-based probes requires robust and well-controlled experimental procedures. Below are detailed methodologies for a typical quantitative proteomics workflow to assess the efficacy and specificity of a PROTAC incorporating a probe like this compound, as well as a protocol for utilizing its alkyne handle for target engagement studies.
Protocol 1: Quantitative Proteomics for PROTAC Validation
This protocol outlines the key steps for a quantitative mass spectrometry-based proteomics experiment to validate PROTAC-induced protein degradation.
-
Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with the thalidomide-based PROTAC at various concentrations and for different time points. A vehicle control (e.g., DMSO) must be included.
-
Harvest cells by scraping or trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
-
Protein Extraction and Digestion:
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling (for isobaric labeling):
-
Clean up the resulting peptide mixture using a solid-phase extraction (SPE) method.
-
For multiplexed quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Separate the peptides using liquid chromatography with a gradient optimized for proteomic analyses.
-
-
Data Analysis:
-
Perform peptide and protein identification by searching the raw mass spectrometry data against a relevant protein database (e.g., UniProt).
-
Quantify protein abundance based on label-free quantification (LFQ) intensities or reporter ion intensities for labeled experiments.
-
Identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control to determine on-target degradation and potential off-target effects.
-
Protocol 2: Click Chemistry for Target Engagement
This protocol describes how to use the propargyne handle on this compound for target enrichment.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in Protocol 1, step 2, but without the addition of DTT as it can interfere with the click reaction.
-
-
Probe Incubation:
-
Incubate the cell lysate with this compound at a predetermined concentration for a specified time to allow for binding to CRBN.
-
-
Click Chemistry Reaction:
-
Prepare a "click cocktail" containing a biotin-azide reporter tag, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cellular toxicity.
-
Add the click cocktail to the lysate and incubate to covalently link the biotin tag to the alkyne-containing probe.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-labeled protein complexes (CRBN and its interactors).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
The enriched proteins can then be identified by Western blotting or by on-bead digestion followed by mass spectrometry as described in Protocol 1.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in proteomics experiments with thalidomide-based probes.
Caption: Mechanism of action of a thalidomide-based PROTAC.
References
Safety Operating Guide
Proper Disposal Procedures for Thalidomide-Propargyne-PEG2-COOH
The proper handling and disposal of Thalidomide-Propargyne-PEG2-COOH, a potent Proteolysis Targeting Chimera (PROTAC), are critical for ensuring laboratory safety and environmental protection.[1] As a compound containing a thalidomide (B1683933) analogue, it should be treated with extreme caution due to the known reproductive toxicity and teratogenic effects of thalidomide.[2][3][4] All waste generated from its use must be managed as hazardous, and potentially cytotoxic, chemical waste.[5][6] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1] The required method of disposal is through your institution's Environmental Health and Safety (EHS) department, typically involving incineration at an approved waste management facility.[6][7][8]
Core Principles of Chemical Waste Management
Effective management of waste for potent compounds like this compound is guided by the following principles:
-
Waste Minimization: To reduce the volume of hazardous waste, researchers should only order and prepare the amount of the chemical necessary for their experiments.[6]
-
Segregation: All waste contaminated with this compound must be meticulously segregated from other laboratory waste streams to prevent cross-contamination and ensure proper handling.[5][6]
-
Hazard Communication: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[9]
-
Institutional Compliance: All procedures must adhere strictly to the guidelines set forth by your institution's EHS department, as well as local, state, and federal regulations.[1][10]
Safety and Disposal Data Summary
| Parameter | Guideline & Rationale | Source |
| Chemical Name | This compound | [11] |
| CAS Number | 2797619-65-7 | [11] |
| Molecular Formula | C21H20N2O8 | [11] |
| Known Hazards | Based on the thalidomide moiety: Potential for reproductive harm, teratogenic effects, and acute oral toxicity.[2][3][4] PROTACs are biologically potent molecules.[12][13] | [2][3][4][12][13] |
| Primary Disposal Route | Incineration or chemical neutralization via an approved hazardous waste facility.[7][8][14] Land disposal is the least desirable method.[7] | [7][8][14] |
| Waste Classification | Hazardous Chemical Waste; Cytotoxic Waste.[9][14] | [9][14] |
| Container Type | Leak-proof, puncture-proof, and chemically compatible containers with secure screw-top caps.[1][6] Must be clearly labeled for cytotoxic and hazardous chemical waste.[9][14] | [1][6][9][14] |
| Storage | Store sealed waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) away from incompatible materials.[2][6] | [2][6] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the standard procedure for the safe collection, segregation, and disposal of waste contaminated with this compound.
Objective: To safely manage and dispose of all forms of waste containing this compound in strict compliance with safety regulations.
Materials:
-
Designated hazardous waste containers (for solid and liquid waste)
-
Puncture-proof sharps container[14]
-
Waste labels ("Hazardous Waste," "Cytotoxic Waste")[9]
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves (double-gloving recommended)
-
Chemical fume hood
-
Decontamination solution (e.g., 1% sodium hypochlorite (B82951) followed by a neutralizing agent, or as specified by EHS)
-
Absorbent pads
Procedure:
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Before handling the compound or its waste, don all required PPE, including a lab coat, safety goggles, and double nitrile gloves.[6]
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation risk.[15]
-
Prepare and clearly label designated hazardous waste containers for solid and liquid waste streams before beginning work.[9]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Designate a specific, sealed container lined with a purple cytotoxic waste bag for all solid materials that have come into contact with this compound.[9]
-
This includes contaminated gloves, bench paper, pipette tips, vials, weighing papers, and any other disposable labware.[6]
-
Carefully place all solid waste into the designated container to avoid generating dust or aerosols.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., unused stock solutions, cell culture media, rinsates) in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle with a secure cap).[6]
-
Do not mix this waste stream with other incompatible chemical wastes unless explicitly permitted by your institution's EHS office.[6][10]
-
Ensure the container is labeled with "Hazardous Waste," the chemical name "this compound," and an estimate of the concentration.[6]
-
-
Sharps Waste:
Step 3: Decontamination of Surfaces and Equipment
-
Proper decontamination is essential to prevent cross-contamination and accidental exposure.[6]
-
Wipe down all surfaces (e.g., benchtops, fume hood sash) and non-disposable equipment that may have come into contact with the compound using an appropriate decontamination solution as recommended by your EHS department.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as solid hazardous waste.[6]
-
For non-disposable glassware, rinse with a suitable solvent (such as ethanol (B145695) or isopropanol) and collect the initial rinsate as liquid hazardous waste.[15] Subsequent washing can proceed after this initial decontamination rinse.
Step 4: Final Disposal Logistics
-
Ensure all waste containers are securely sealed to prevent leaks or spills.[5]
-
Store the labeled containers in your laboratory's designated Satellite Accumulation Area (SAA) until collection by the EHS department.[6]
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation, for regulatory compliance.[2]
-
Never overfill waste containers.[5]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. glyconllc.com [glyconllc.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 13. portlandpress.com [portlandpress.com]
- 14. danielshealth.ca [danielshealth.ca]
- 15. benchchem.com [benchchem.com]
Personal protective equipment for handling Thalidomide-Propargyne-PEG2-COOH
Essential Safety and Handling Guide for Thalidomide-Propargyne-PEG2-COOH
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of this compound. Given the thalidomide (B1683933) component, this compound must be treated as a potent teratogen and a hazardous substance, requiring stringent safety protocols to prevent personnel exposure and environmental contamination.
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are classified as highly potent compounds with significant teratogenic potential, capable of causing severe birth defects.[1] All handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[1] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood.[1] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released.[1] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or contaminated materials).[1] All PPE should be selected based on a risk assessment.[2]
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (meeting ASTM D6978-05 standard).[1][3][4] | Provides a robust barrier against dermal absorption. The outer glove can be removed safely if contamination occurs. |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[3] | Protects skin and clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][3] | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | A properly fitted respirator (e.g., N95) is necessary if there is a risk of generating dust or aerosols.[5][6] | Prevents inhalation of the compound. |
| Shoe Covers | Required when handling cytotoxic drugs to prevent the spread of contamination.[3] |
Operational Plan: Handling and Storage
Handling:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.[1]
-
Prohibit eating, drinking, and smoking in areas where the compound is handled.[2]
-
Avoid the generation of dust and aerosols.[1]
-
Use good hygiene practices and provide washing facilities.[2]
Storage:
-
Store the compound in a secure, well-ventilated, and designated area.
-
Keep the container tightly sealed and clearly labeled.
-
The recommended storage condition is at -20°C, under argon, and desiccated.
Disposal Plan: Waste Management and Decontamination
The disposal of this compound and all contaminated materials must be managed as hazardous waste.[6]
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the solvents used. Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Segregation of Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, and bench paper, in the designated solid hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.[1][5]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
-
-
Decontamination of Work Surfaces: After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[1] All cleaning materials should be disposed of as hazardous waste.
-
Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[5]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Non-essential personnel should leave the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Use an absorbent material from a spill kit to contain the spill.[5]
-
Clean: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent and cleaning agent.[5]
-
Report: Report the spill to your supervisor and EHS department.
Workflow for Safe Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
